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Foundational

Technical Guide: Neamine Disulfate Salt Mechanism of Action on the 30S Ribosome

This guide provides an in-depth technical analysis of Neamine Disulfate, focusing on its interaction with the bacterial 30S ribosomal subunit. It is structured for researchers requiring actionable protocols and mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Neamine Disulfate, focusing on its interaction with the bacterial 30S ribosomal subunit. It is structured for researchers requiring actionable protocols and mechanistic clarity.

Executive Summary: The Minimal Pharmacophore

Neamine (Neomycin A) represents the conserved "core" structure of the aminoglycoside class.[1] While larger congeners like Neomycin B or Paromomycin contain rings III and IV, Neamine consists solely of Rings I and II. This structural minimalism makes it an essential tool compound for dissecting the fundamental thermodynamics of ribosomal decoding.

Key Technical Insight: Neamine is sufficient to induce the "flipped-out" conformation of nucleotides A1492 and A1493 in the 16S rRNA, the molecular switch responsible for translational fidelity. However, its lower binding affinity compared to tetra-substituted aminoglycosides highlights the role of auxiliary rings (III/IV) in anchoring the drug.

Molecular Architecture & Physicochemical Properties[2]

Chemical Structure

Neamine consists of a 2-deoxystreptamine (2-DOS) ring (Ring II) glycosidically linked to a 2,6-diamino-2,6-dideoxy-D-glucose ring (Ring I).

  • Formula:

    
    
    
  • Role of Disulfate Salt: The free base of neamine is unstable and prone to oxidation. The disulfate salt form ensures that the four amino groups are protonated (

    
    ) at physiological pH (7.4).
    
  • Electrostatic Steering: These positive charges drive the initial attraction to the highly electronegative phosphate backbone of Helix 44 (h44) in the 16S rRNA.

Solubility & Stability Data
ParameterSpecificationExperimental Implication
Solubility > 50 mg/mL (Water)Highly soluble; suitable for high-concentration stock solutions (100 mM).
pKa Values ~5.7 to 8.8 (Amino groups)Buffer pH is critical. At pH 7.0–7.5, the drug is polycationic. At pH > 8.5, binding affinity drops significantly due to deprotonation.
Stability Hygroscopic solidStore desiccated at -20°C. Aqueous stocks are stable at -20°C for 6 months.

Mechanistic Dynamics: The Decoding Interface

The mechanism of action is defined by the interaction between Neamine and the Decoding Center of the 16S rRNA (Helix 44).

The "Flip" Mechanism

In a drug-free ribosome, the conserved adenine residues A1492 and A1493 are stacked inside Helix 44.[2] When a cognate tRNA binds, these bases flip out to inspect the codon-anticodon geometry.[3]

Neamine mimics this transition state:

  • Binding Site: Neamine binds in the major groove of Helix 44.

  • Ring I Interaction: Stacks against G1491 and forms hydrogen bonds with A1408 .

  • Conformational Locking: The binding forces A1492 and A1493 to rotate roughly 140° out of the helix, even in the absence of tRNA.

  • Consequence: The ribosome "perceives" a correct codon-anticodon match regardless of the actual tRNA present. This lowers the energy barrier for near-cognate tRNA acceptance, leading to massive mistranslation .

Pathway Visualization

The following diagram illustrates the kinetic interference caused by Neamine.

NeamineMechanism Start 30S Subunit (A1492/3 Stacked) Binding Binding to h44 (Major Groove) Start->Binding + Neamine Neamine Neamine Disulfate (Polycationic) Neamine->Binding ConfChange Conformational Change (A1492/3 Flipped Out) Binding->ConfChange Electrostatic Stabilization Mistranslation Reduced Discrimination (Near-Cognate tRNA Accepted) ConfChange->Mistranslation Primary Effect Translocation Translocation Block (Steric Hindrance) ConfChange->Translocation Secondary Effect Outcome Bactericidal Effect (Protein Misfolding) Mistranslation->Outcome Translocation->Outcome

Experimental Validation Protocols

To validate Neamine activity, researchers must move beyond simple MIC assays. The following protocols confirm specific binding to the 16S rRNA A-site.

Protocol A: Chemical Footprinting (DMS Probing)

Dimethyl sulfate (DMS) methylates the N1 position of Adenine and N3 of Cytosine only if they are accessible. Neamine binding protects specific residues (A1408) or exposes others.

Objective: Map the binding footprint on 16S rRNA.

  • Preparation:

    • Incubate 30S subunits (100 nM) with Neamine (0.1 µM – 100 µM titration) in Binding Buffer (80 mM K-Hepes pH 7.6, 20 mM MgCl₂, 100 mM NH₄Cl).

    • Incubate at 37°C for 30 minutes to reach equilibrium.

  • Modification:

    • Add DMS (1:200 dilution in ethanol) to the reaction.

    • Incubate for 10 minutes at 37°C.

    • Stop Reaction: Add stop buffer (1M Tris-Acetate pH 7.5, 1M mercaptoethanol) immediately.

  • Extraction & Primer Extension:

    • Precipitate rRNA.

    • Anneal a radiolabeled DNA primer complementary to the 1500-region of 16S rRNA.

    • Extend with Reverse Transcriptase. The enzyme stops at methylated bases.

  • Analysis:

    • Run products on a denaturing PAGE sequencing gel.

    • Expected Result:

      • A1408: Strong protection (band disappears) with increasing Neamine.

      • A1492/A1493: Increased reactivity (bands appear/intensify) due to flipping out (solvent exposure).

Protocol B: In Vitro Translation Inhibition

Objective: Determine the IC50 for protein synthesis inhibition.

  • System: Use a coupled transcription-translation system (e.g., E. coli S30 extract) with a Luciferase reporter plasmid.

  • Setup:

    • Prepare Master Mix: S30 extract, amino acids, energy regeneration mix (PEP/Pyruvate Kinase).

    • Add Neamine Disulfate (0, 0.1, 1, 10, 100, 1000 µM).

    • Initiate with plasmid DNA.[4]

  • Measurement:

    • Incubate at 37°C for 60 minutes.

    • Add Luciferin substrate.

    • Measure luminescence.

  • Calculation: Plot Relative Luminescence Units (RLU) vs. Log[Neamine]. Fit to a sigmoidal dose-response curve to find IC50.

Resistance & Structural Limitations

While Neamine is the core pharmacophore, it is rarely used clinically as a standalone drug due to specific limitations compared to Neomycin or Kanamycin.

Binding Affinity ( )

Neamine lacks Rings III and IV, which provide auxiliary contacts with the phosphate backbone.

  • Neomycin B

    
    :  ~10⁻⁹ M (High Affinity)
    
  • Neamine

    
    :  ~10⁻⁶ M (Moderate Affinity)
    
  • Implication: Higher concentrations of Neamine are required to achieve the same ribosomal occupancy, increasing the risk of off-target toxicity (e.g., nephrotoxicity).

Resistance Mechanisms

Bacteria develop resistance via Aminoglycoside Modifying Enzymes (AMEs).

  • APH(3') : Phosphorylates the 3'-OH on Ring I.

  • AAC(6') : Acetylates the 6'-amino group on Ring I.

  • Methylation: Methylation of A1408 (by ArmA or RmtB methyltransferases) sterically hinders Ring I binding, rendering Neamine completely ineffective.

Experimental Workflow Visualization

Workflow cluster_0 Protocol: DMS Footprinting Step1 Ribosome + Neamine (Equilibrium Binding) Step2 DMS Modification (Methylates Accessible A/C) Step1->Step2 Step3 Reverse Transcription (Stops at Methylation) Step2->Step3 Step4 Sequencing Gel (Visualize Bands) Step3->Step4

References

  • Carter, A. P., et al. (2000). Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Nature, 407(6802), 340-348. Link

  • Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site. Structure, 9(8), 647-658. Link

  • Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of E. coli 16S rRNA complexed with an aminoglycoside antibiotic. Science, 274(5291), 1367-1371. Link

  • Kotra, L. P., et al. (2000). Aminoglycoside antibiotics: Structure, functions and drug discovery. Journal of Urology, 163(6), 1976-1977. Link

  • Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498. Link

Sources

Exploratory

The Neamine Core: A Scaffolding for Innovation in Aminoglycoside Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the structure-activity relationshi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of the neamine core, the foundational pseudodisaccharide of many clinically significant aminoglycoside antibiotics. As the prevalence of antibiotic resistance continues to challenge global health, a deep understanding of the neamine scaffold is paramount for the rational design of novel aminoglycosides with enhanced efficacy, reduced toxicity, and the ability to circumvent resistance mechanisms. This document moves beyond a mere recitation of facts, offering field-proven insights into the causality behind experimental design and methodologies, empowering researchers to not only replicate but also innovate upon existing strategies.

The Architectural Significance of the Neamine Core

The neamine core, consisting of a 2-deoxystreptamine (2-DOS, ring II) unit glycosidically linked at its 4-position to a 2,6-diaminoglucose (ring I), is the primary determinant of the antibacterial activity of many aminoglycosides.[1][2] Its fundamental role lies in its ability to bind with high affinity to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA).[3][4] This interaction disrupts protein synthesis by inducing misreading of the mRNA codon and inhibiting the translocation of the peptidyl-tRNA, ultimately leading to bacterial cell death.[5][6]

The precise orientation of the amino and hydroxyl groups on both rings of the neamine core dictates the intricate network of hydrogen bonds and electrostatic interactions with the rRNA, making it a critical focus for SAR studies.[2]

Diagram 1: The Neamine Core and its Interaction with the Bacterial Ribosomal A-Site

cluster_Neamine Neamine Core cluster_ASite Bacterial 16S rRNA A-Site RingI Ring I (2,6-diaminoglucose) RingII Ring II (2-deoxystreptamine) RingI->RingII Glycosidic Bond A1492 A1492 RingI->A1492 H-bonds A1493 A1493 RingI->A1493 H-bonds A1408 A1408 RingI->A1408 Key H-bonds G1494 G1494 RingII->G1494 Electrostatic Interaction caption Schematic of Neamine Core Binding to the A-Site.

Caption: Interaction of the neamine core with key nucleotides in the bacterial ribosomal A-site.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The antibacterial potency of neamine-containing aminoglycosides is exquisitely sensitive to modifications at various positions on both rings. Understanding these relationships is fundamental to designing derivatives that can overcome resistance and exhibit improved therapeutic indices.

The Critical Role of the 6'-Amino Group

The 6'-amino group on Ring I is a cornerstone of neamine's antibacterial activity. Its protonated state at physiological pH allows for crucial electrostatic interactions with the phosphate backbone of the rRNA.[2] Replacement of the 6'-amino group with a hydroxyl group, as seen in the natural variant paromamine, often leads to a significant reduction in antibacterial activity, particularly against resistant strains.[7]

The 2'-Amino Group: A Balancing Act

The 2'-amino group also contributes significantly to binding affinity. However, modifications at this position can be a double-edged sword. While essential for potent activity, this group is also a primary target for aminoglycoside-modifying enzymes (AMEs), a major mechanism of bacterial resistance.[8] Strategic modifications at or near the 2'-position aim to sterically hinder the action of these enzymes while preserving the necessary interactions with the rRNA target.

Hydroxyl Groups: Fine-Tuning the Fit

The hydroxyl groups at the 3' and 4' positions of Ring I, and the 5 and 6 positions of Ring II, are involved in a network of hydrogen bonds that stabilize the bound conformation of the aminoglycoside.[9][10][11] While individual removal of these groups can sometimes be tolerated, their collective presence and stereochemistry are crucial for optimal binding. Modifications of these hydroxyls, such as O-alkylation, have been explored to create amphiphilic derivatives with altered mechanisms of action.[12][13]

Strategic Modifications to Counter Resistance and Mitigate Toxicity

The clinical utility of aminoglycosides is hampered by the emergence of bacterial resistance and inherent ototoxicity and nephrotoxicity.[5] Modern medicinal chemistry efforts are focused on rationally designing neamine derivatives that address these limitations.

Circumventing Enzymatic Modification

The most prevalent form of aminoglycoside resistance is enzymatic modification by AMEs, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs).[3] These enzymes modify key amino and hydroxyl groups on the neamine core, reducing its affinity for the ribosomal target.

Strategies to overcome enzymatic modification include:

  • Steric Hindrance: Introducing bulky substituents near the sites of enzymatic modification to prevent enzyme access. For example, alkylation at the 6'-amino group can confer resistance to certain AACs.

  • Removal or Replacement of Target Groups: Synthesizing derivatives that lack the specific hydroxyl or amino groups targeted by AMEs.[14]

  • Amphiphilic Derivatives: Attaching lipophilic chains to the neamine core can alter the drug's mechanism of action, shifting it from primarily ribosome-targeting to include membrane disruption, thereby bypassing resistance mechanisms that rely on target modification.[12][13]

Table 1: MIC Values (µg/mL) of Amphiphilic Neamine Derivatives against Resistant P. aeruginosa [12][13][15]

CompoundModificationP. aeruginosa (Colistin-Resistant)P. aeruginosa (Gentamicin-Resistant)
Neamine->128>128
Gentamicin->12832
3',6-di-O-nonylneamine3',6-di-O-nonyl2-41
3',6-di-O-(2"-naphthyl)propylneamine3',6-di-O-(2"-naphthyl)propyl4-8Not Reported
3',4',6-tri-O-(2"-naphthyl)methylene-neamine3',4',6-tri-O-(2"-naphthyl)methylene4-84-16
Reducing Ototoxicity

Aminoglycoside-induced hearing loss is a significant clinical concern. Ototoxicity is primarily mediated by the uptake of aminoglycosides into the hair cells of the inner ear through mechanotransduction channels.[16]

Approaches to mitigate ototoxicity include:

  • Modification of Charge: Reducing the number of positively charged amino groups on the neamine core can decrease its uptake into hair cells.[17]

  • Targeted Delivery: Developing prodrugs or formulations that selectively deliver the aminoglycoside to the site of infection, minimizing systemic exposure.

Experimental Protocols: A Practical Guide

The following protocols are provided as a foundation for researchers working with neamine derivatives. They are designed to be self-validating, with built-in controls and clear endpoints.

Synthesis of a 3',6'-Di-O-Alkylated Neamine Derivative

This protocol describes a general method for the synthesis of amphiphilic neamine derivatives, which have shown promise against resistant bacteria.

Diagram 2: Synthetic Scheme for a 3',6'-Di-O-Alkylated Neamine Derivative

Neamine Neamine Protected_Neamine N-Protected Neamine Neamine->Protected_Neamine Protection (e.g., Boc, Cbz) Alkylated_Neamine 3',6'-Di-O-Alkylated N-Protected Neamine Protected_Neamine->Alkylated_Neamine Alkylation (e.g., R-Br, NaH) Final_Product 3',6'-Di-O-Alkylated Neamine Alkylated_Neamine->Final_Product Deprotection (e.g., TFA, H2/Pd)

Caption: General synthetic route for 3',6'-di-O-alkylated neamine derivatives.

Step-by-Step Methodology:

  • N-Protection: Dissolve neamine in a suitable solvent (e.g., a mixture of dioxane and water). Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete as monitored by TLC.

  • Alkylation: To a solution of the N-protected neamine in an anhydrous aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0°C. After stirring for 30 minutes, add the desired alkyl halide (e.g., 1-bromononane) and allow the reaction to warm to room temperature and stir overnight.

  • Deprotection: Remove the N-protecting groups by treating the alkylated intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane) or by catalytic hydrogenation (e.g., H₂, Pd/C) for Cbz groups.

  • Purification: Purify the final product by column chromatography on silica gel or by ion-exchange chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a standard assay for evaluating the antibacterial potency of new compounds.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a series of twofold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Hair Cell Toxicity Assay

This assay provides a preliminary assessment of the ototoxic potential of neamine derivatives.

Step-by-Step Methodology:

  • Cochlear Explant Culture: Dissect the cochleae from neonatal mice or rats (P3-P5) and culture them in a suitable medium (e.g., DMEM/F12) on a collagen-coated plate.

  • Compound Treatment: After 24 hours, expose the cochlear explants to varying concentrations of the test compounds for 48 hours. Include a positive control for ototoxicity (e.g., gentamicin) and a negative control (vehicle only).

  • Hair Cell Staining and Visualization: Fix the explants and stain for hair cells using a fluorescently-labeled phalloidin (to visualize actin-rich stereocilia) and a nuclear counterstain (e.g., DAPI).

  • Quantification of Hair Cell Survival: Image the explants using fluorescence microscopy and count the number of surviving inner and outer hair cells in a defined region of the cochlea. Calculate the percentage of hair cell survival relative to the negative control. The HC50, the concentration at which 50% of hair cells are lost, can then be determined.[15][18][19]

Future Perspectives: The Path Forward

The neamine core remains a fertile ground for the development of next-generation aminoglycosides. Future research will likely focus on:

  • Hybrid Molecules: Combining the neamine scaffold with other pharmacophores to create hybrid antibiotics with dual mechanisms of action.

  • Targeted Modifications: Utilizing computational modeling and structural biology to design neamine derivatives with enhanced specificity for the bacterial ribosome and reduced affinity for off-target sites associated with toxicity.

  • Advanced Drug Delivery Systems: Developing novel formulations and delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of neamine-based antibiotics.

By leveraging the foundational knowledge of the SAR of the neamine core and employing the robust experimental methodologies outlined in this guide, the scientific community is well-positioned to innovate and deliver new solutions in the ongoing battle against infectious diseases.

References

  • Reid, R. J., et al. (1981). Chemical modification of aminoglycosides. 3. Synthesis of 2"-deoxykanamycins from neamine. Journal of Medicinal Chemistry, 24(12), 1487-1492. [Link]

  • Pfeiffer, F. R., et al. (1980). AMINOGLYCOSIDES. V. SYNTHESIS OF GLUCOPYRANOSIDE DERIVATIVES OF NEAMINE MODIFIED IN THE 2-DEOXYSTREPTAMINE RING. The Journal of Antibiotics, 33(7), 778-782. [Link]

  • Zimmermann, L., et al. (2015). New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides. Antimicrobial Agents and Chemotherapy, 59(5), 2697-2705. [Link]

  • El Gueddari, N. E., et al. (2021). Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS. Molecules, 26(16), 4945. [Link]

  • Reid, R. J., et al. (1981). Chemical modification of aminoglycosides. 3. Synthesis of 2"-deoxykanamycins from neamine. Journal of Medicinal Chemistry, 24(12), 1487-1492. [Link]

  • Zimmermann, L., et al. (2013). Tuning the Antibacterial Activity of Amphiphilic Neamine Derivatives and Comparison to Paromamine Homologues. Journal of Medicinal Chemistry, 56(19), 7691-7705. [Link]

  • Fourmy, D., et al. (1998). Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA. Journal of Molecular Biology, 277(2), 347-362. [Link]

  • Greenberg, W. A., et al. (1999). Design and Synthesis of New Aminoglycoside Antibiotics Containing Neamine as an Optimal Core Structure: Correlation of Antibiotic Activity with in Vitro Inhibition of Translation. Journal of the American Chemical Society, 121(28), 6527-6541. [Link]

  • Serio, A. W., et al. (2018). Aminoglycoside Revival: Review of a Historically Important Class of Antimicrobials Undergoing Rejuvenation. EcoSal Plus, 8(1). [Link]

  • Toth, M., et al. (2016). Aminoglycoside 2′′-Phosphotransferase IIIa (APH(2′′)-IIIa) Prefers GTP over ATP. Journal of Biological Chemistry, 291(34), 17696-17706. [Link]

  • Huth, M. E., et al. (2019). ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity. JCI Insight, 4(15), e126764. [Link]

  • Watanabe, K., et al. (2007). Nucleobase modified neamines, their synthesis and binding specificity for HIV TAR RNA. Nucleic Acids Symposium Series, 51(1), 209-210. [Link]

  • Boehr, D. D., et al. (2005). The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli. Biochemistry, 44(48), 15877-15886. [Link]

  • Stawicki, T. M., et al. (2022). Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action. Frontiers in Cellular Neuroscience, 16, 1039062. [Link]

  • Shakil, S., et al. (2008). Aminoglycoside antibiotics: a review of their mechanism of action and resistance. Journal of Chemotherapy, 20(6), 655-666. [Link]

  • Serpersu, E. H., et al. (2002). Cloning, Overexpression, and Purification of Aminoglycoside Antibiotic 3-Acetyltransferase-IIIb: Conformational Studies with Bound Substrates. Biochemistry, 41(34), 10639-10647. [Link]

  • Vong, K., et al. (2012). Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6'-acetyltransferase AAC(6')-Im. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 4), 472-475. [Link]

  • Stawicki, T. M., et al. (2022). Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action. Frontiers in Cellular Neuroscience, 16. [Link]

  • Houghton, J. L., et al. (2022). Facile and selective N-alkylation of gentamicin antibiotics via chemoenzymatic synthesis. Chemical Science, 13(44), 13176-13182. [Link]

  • Watanabe, K., et al. (2001). Aminoglycoside antibiotics, neamine and its derivatives as potent inhibitors for the RNA-protein interactions derived from HIV-1 activators. Nucleic Acids Research Supplement, (1), 209-210. [Link]

  • Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498. [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug Resistance Updates, 13(6), 151-171. [Link]

  • Umezawa, S., et al. (1975). Chemical modification of neamine. The Journal of Antibiotics, 28(1), 8-15. [Link]

  • Umezawa, S., et al. (1975). Chemical modification of neamine. The Journal of Antibiotics, 28(4), 264-269. [Link]

  • Umezawa, S., et al. (1975). Chemical modification of neamine. The Journal of Antibiotics, 28(9), 722-726. [Link]

  • Davis, B. D. (1987). Mechanism of bactericidal action of aminoglycosides. Microbiological Reviews, 51(3), 341-350. [Link]

  • Baasov, T., et al. (2009). Synthesis and Antimicrobial Evaluation of Amphiphilic Neamine Derivatives. Journal of Medicinal Chemistry, 52(24), 7855-7865. [Link]

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  • Hotta, K., et al. (2013). Novel 6′-N-Aminoglycoside Acetyltransferase AAC(6′)-Iaj from a Clinical Isolate of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 57(5), 2125-2129. [Link]

  • Pelham, H. R., & Jackson, R. J. (1976). An efficient mRNA-dependent translation system from reticulocyte lysates. European Journal of Biochemistry, 67(1), 247-256. [Link]

  • Watanabe, K., et al. (2001). Aminoglycoside antibiotics, neamine and its derivatives as potent inhibitors for the RNA-protein interactions derived from HIV-1 activators. Shibaura Institute of Technology. [Link]

  • GlycoSyn. (2023). Synthesis of designer aminoglycosides to treat rare genetic disorders. [Link]

  • Huth, M. E., et al. (2015). Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection. International Journal of Otolaryngology, 2015, 937861. [Link]

  • Taylor, D. J., et al. (2017). Protecting Mammalian Hair Cells from Aminoglycoside-Toxicity: Assessing Phenoxybenzamine's Potential. Frontiers in Cellular Neuroscience, 11, 94. [Link]

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  • Stawicki, T. M., et al. (2022). Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action. Frontiers in Cellular Neuroscience, 16. [Link]

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Foundational

Chemical Properties and Stability Profile of Neamine Disulfate: A Technical Guide for Pharmaceutical Formulation and Quality Control

As a Senior Application Scientist specializing in aminoglycoside chemistry, I frequently encounter neamine (also known as Neomycin A) in two distinct contexts: as a critical degradation impurity in neomycin sulfate formu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in aminoglycoside chemistry, I frequently encounter neamine (also known as Neomycin A) in two distinct contexts: as a critical degradation impurity in neomycin sulfate formulations and as a versatile, biologically active scaffold for novel drug discovery. Understanding the physicochemical behavior of its disulfate salt form is paramount for robust analytical method development and stability-indicating assays.

This whitepaper provides an in-depth mechanistic analysis of neamine disulfate, detailing its structural properties, degradation pathways, and field-validated handling protocols designed for researchers and quality control (QC) professionals.

Chemical Identity and Structural Mechanics

Neamine is a broad-spectrum aminoglycoside consisting of a central 2-deoxystreptamine (2-DOS) ring glycosylated at the 4-position with a 6-amino-alpha-D-glucosaminyl group[1]. While the free base is highly polar and challenging to isolate, the disulfate salt is the preferred solid-state form for analytical reference standards and synthetic starting materials[2].

Causality in Salt Selection: Why utilize the disulfate salt instead of the free base or hydrochloride? The polycationic nature of neamine (containing four primary/secondary amine groups) makes the free base highly hygroscopic and susceptible to oxidative degradation. Complexation with sulfuric acid yields a crystalline disulfate salt that stabilizes the protonated amines, significantly reducing moisture sorption and extending shelf life. Furthermore, utilizing the sulfate salt in QC aligns with the counter-ion matrix of the parent API (Neomycin Sulfate), preventing ion-suppression artifacts during mass spectrometric analysis[].

Table 1: Physicochemical Properties of Neamine Disulfate
PropertyValue
Chemical Name Neamine Disulfate (Neomycin A disulfate)
CAS Registry Number 71155-47-0 (Disulfate) / 3947-65-7 (Free Base)
Molecular Formula C₁₂H₂₆N₄O₆ · 2H₂SO₄
Molecular Weight 518.52 g/mol (Salt) / 322.36 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water (~10-50 mg/mL); insoluble in organic solvents
Core Structure 4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine

Stability and Degradation Pathways

Neamine is inherently more stable than its parent compound, neomycin. Neomycin B and C undergo acid-catalyzed hydrolysis—typically at pH < 2.0 or under severe thermal stress—which cleaves the glycosidic bond linking the neamine core to the neobiosamine moiety[4]. Because neamine lacks this labile ribose-containing linkage, it is the terminal, stable degradation product of this pathway and exhibits superior resistance to further hydrolytic cleavage.

Degradation NeoB Neomycin B/C (Parent API) Acid Acidic Hydrolysis (pH < 2.0, Heat) NeoB->Acid Degradation Trigger Neamine Neamine (Neomycin A) (Aminoglycoside Core) Acid->Neamine Cleavage of Glycosidic Bond Neobio Neobiosamine B/C (Sugar Moiety) Acid->Neobio Byproduct

Figure 1: Acid-catalyzed hydrolytic degradation pathway of neomycin yielding neamine.

However, neamine disulfate is not entirely inert. Its stability profile is governed by pH extremes and thermal stress. While stable in mildly acidic to neutral aqueous buffers (pH 4.0 - 7.5), extreme alkaline conditions (pH > 10) deprotonate the ammonium groups, reducing solubility and increasing susceptibility to oxidation.

Table 2: Forced Degradation & Stability Profile
ConditionStability ImpactMechanism of Degradation
Solid State (-20°C) Highly Stable (>4 years)Minimal thermal or oxidative degradation[5].
Aqueous Solution (2-8°C) Moderate (Use within 1 month)Slow oxidation of primary amines[6].
Acidic (pH < 2.0, Heat) Stable CoreNeamine is the stable end-product of neomycin hydrolysis.
Alkaline (pH > 10.0) UnstableDeprotonation of amines leads to precipitation and oxidation.

Storage and Handling Protocols

To ensure reproducibility in biological assays or analytical calibration, the preparation of neamine disulfate solutions must account for the molecule's polycationic surface interactions.

Protocol 1: Preparation of Neamine Disulfate Stock Solutions
  • Material Selection: Utilize silanized glassware or low-bind polypropylene tubes.

    • Causality: Aminoglycosides are highly polycationic and readily adsorb to the negatively charged silanol groups on standard borosilicate glass. Using untreated glass can artificially lower the titer of dilute standard solutions, leading to systemic quantification errors.

  • Solvent Preparation: Prepare a 10 mM phosphate buffer (pH 7.2) or use sterile, MS-grade water.

  • Dissolution: Weigh exactly 5.18 mg of neamine disulfate (equivalent to 10 µmol) and dissolve in 1.0 mL of the prepared solvent to yield a 10 mM stock. Vortex for 30 seconds until visually clear.

  • Aliquoting and Storage: Aliquot the stock into 50 µL volumes to prevent freeze-thaw degradation. Store immediately at -80°C (stable for 6 months) or -20°C (stable for 1 month)[6].

Analytical Methodologies & Quality Control

Quantifying neamine as an impurity (EP Impurity A) requires specialized chromatographic approaches. Aminoglycosides lack a UV chromophore, rendering standard UV-Vis detection useless. Furthermore, their extreme hydrophilicity causes them to elute in the void volume of standard reversed-phase (RP) columns.

Workflow Prep Sample Prep (0.1% HFBA Buffer) Chrom Chromatography (C18 + Ion-Pairing) Prep->Chrom Injection Detect Detection (ELSD / MS-MS) Chrom->Detect Elution Quant Quantification (Impurity Profiling) Detect->Quant Processing

Figure 2: Self-validating LC-MS/ELSD analytical workflow for neamine quantification.

Protocol 2: Stability-Indicating IP-LC-MS/MS Assay for Neamine

This protocol utilizes Ion-Pairing Liquid Chromatography (IP-LC) coupled with Tandem Mass Spectrometry (MS/MS).

  • Mobile Phase Formulation:

    • Mobile Phase A: MS-grade water containing 0.1% Heptafluorobutyric acid (HFBA).

    • Mobile Phase B: MS-grade acetonitrile containing 0.1% HFBA.

    • Causality: HFBA acts as a volatile ion-pairing reagent. Its hydrophobic fluorinated tail interacts with the C18 stationary phase, while its acidic head group neutralizes the polycationic amines of neamine. This imparts sufficient hydrophobicity for retention and baseline separation from the parent neomycin API.

  • Chromatographic Separation:

    • Column: C18 (100 x 2.1 mm, 1.7 µm).

    • Gradient: 5% B to 60% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • System Suitability & Self-Validation:

    • Blank Injection: Run Mobile Phase A to verify the absence of carryover. Causality: Aminoglycosides are notorious for system carryover due to tubing adsorption; a clean blank validates the integrity of the subsequent run.

    • Standard Injection: Inject a 1 µg/mL neamine disulfate standard. The peak symmetry factor must be between 0.8 and 1.5 to proceed.

  • Mass Spectrometric Detection:

    • Operate in Electrospray Ionization Positive (ESI+) mode.

    • Monitor the primary transition m/z 323.2 → 163.1 (representing the cleavage of the glycosidic bond).

References

  • Title: Neamine | C12H26N4O6 | CID 72392 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Neamine Disulfate - CAS - 71155-47-0 Source: Axios Research URL: [Link]

  • Title: Neamine, an Antibacterial Degradation Product of Neomycin Source: Journal of the American Chemical Society URL: [Link]

Sources

Exploratory

Neamine as a Scaffold for Semi-Synthetic Aminoglycoside Antibiotics: A Guide to Overcoming Bacterial Resistance

An In-Depth Technical Guide Abstract The escalating crisis of antibiotic resistance threatens the efficacy of many life-saving drugs, with aminoglycosides being a prominent class facing diminished utility. The primary dr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The escalating crisis of antibiotic resistance threatens the efficacy of many life-saving drugs, with aminoglycosides being a prominent class facing diminished utility. The primary driver of this resistance is the bacterial production of aminoglycoside-modifying enzymes (AMEs), which chemically inactivate the antibiotic. This guide provides a technical deep-dive into the strategic use of neamine, the conserved core of numerous aminoglycosides, as a foundational scaffold for the rational design of novel semi-synthetic derivatives. We will explore the chemical logic underpinning modifications designed to evade enzymatic inactivation, detail synthetic and analytical workflows, and present protocols for the biological evaluation of these next-generation antibiotic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to revitalizing the aminoglycoside class to combat multidrug-resistant pathogens.

Introduction: The Aminoglycoside Dilemma

Aminoglycoside antibiotics are potent, broad-spectrum bactericidal agents that have been a cornerstone in treating severe infections, particularly those caused by Gram-negative bacteria.[1] Their mechanism of action involves high-affinity binding to the aminoacyl-tRNA site (A-site) on the 16S rRNA of the bacterial 30S ribosomal subunit.[2] This interaction disrupts protein synthesis by causing codon misreading and inhibiting translocation.[3] Unfortunately, their clinical effectiveness has been severely eroded by the widespread dissemination of bacterial resistance.[4]

The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by AMEs.[5][6] Bacteria have acquired genes, often on mobile genetic elements like plasmids, that encode for three main classes of AMEs:

  • Aminoglycoside Acetyltransferases (AACs): Catalyze the acetyl-CoA-dependent acetylation of amine groups.

  • Aminoglycoside Phosphotransferases (APHs): Catalyze the ATP-dependent phosphorylation of hydroxyl groups.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the ATP-dependent adenylylation of hydroxyl groups.

These modifications, depicted in Figure 1 , add bulky and/or charged moieties to the aminoglycoside, which sterically hinders its ability to bind to the ribosomal target, rendering it inactive.[7] This challenge necessitates a move beyond naturally occurring aminoglycosides toward semi-synthetic derivatives designed to be refractory to AME activity.

G cluster_0 Bacterial Resistance Mechanism AG Aminoglycoside (AG) AME Aminoglycoside- Modifying Enzyme (AME) (AAC, APH, ANT) AG->AME Modified_AG Modified AG (Inactive) AME->Modified_AG Enzymatic Modification Cofactor Cofactor (ATP or Acetyl-CoA) Cofactor->AME Ribosome Bacterial Ribosome (A-Site) Modified_AG->Ribosome NoBinding Binding Blocked Protein_Synth Protein Synthesis Ribosome->Protein_Synth

Figure 1: AME-mediated inactivation of aminoglycosides.

The Neamine Scaffold: A Privileged Core for Antibiotic Design

Neamine is a pseudodisaccharide composed of a 2-deoxystreptamine (ring II) core glycosidically linked to a 6-aminoglucosamine (ring I).[3][8] It constitutes the common structural heart of many clinically important 4,5- and 4,6-disubstituted aminoglycosides, including neomycin, paromomycin, and kanamycin.[3][9] Crucially, it is this neamine core that mediates the majority of the specific, high-affinity interactions with the ribosomal A-site.[2][3] NMR and X-ray crystallography studies have shown that rings I and II are the minimal structural motif required for specific binding and biological activity, making neamine an ideal and streamlined starting scaffold for chemical synthesis.[2][10]

The rationale for using neamine is twofold:

  • Structural Sufficiency: It contains all the necessary pharmacophoric elements for ribosomal binding, allowing chemists to focus modifications on peripheral groups without disrupting the core interaction.[2][11]

  • Synthetic Accessibility: As a smaller, less complex molecule than its parent aminoglycosides, it is a more tractable starting material for multi-step synthetic campaigns.[12]

G start Neamine step1 Amine Protection (e.g., Trityl Chloride) start->step1 step2 Selective O-Alkylation (e.g., 1-Bromononane, NaH, DMF) step1->step2 step3 Amine Deprotection (e.g., TFA, Anisole) step2->step3 end Final Product: 3',6-di-O-nonylneamine step3->end

Figure 3: Synthetic workflow for an amphiphilic neamine derivative.

Protocol: Synthesis of 3',6-di-O-nonylneamine

  • Amine Protection:

    • Dissolve neamine (1.0 eq) in anhydrous pyridine.

    • Add trityl chloride (4.4 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 48 hours.

    • Quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the resulting tetra-N-tritylated neamine by column chromatography (silica gel, gradient elution).

  • Selective O-Alkylation:

    • Causality: The 3'- and 6-hydroxyl groups are generally more sterically accessible and reactive than the 4'- and 5-hydroxyls, allowing for preferential alkylation under controlled conditions.

    • Dissolve the tetra-N-tritylated neamine (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.5 eq) portion-wise.

    • Stir for 30 minutes, then add 1-bromononane (2.5 eq) dropwise.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Carefully quench the reaction by adding methanol, then water.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

  • Amine Deprotection:

    • Dissolve the purified, alkylated intermediate in a mixture of dichloromethane (DCM) and anisole (as a cation scavenger).

    • Add trifluoroacetic acid (TFA) dropwise at 0°C.

    • Stir at room temperature for 4-6 hours until TLC indicates complete removal of the trityl groups.

    • Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.

    • The final product is typically isolated as a tetratrifluoroacetate salt and can be purified by reverse-phase HPLC. [13]

Physicochemical Characterization

Self-Validating System: Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized compound before biological testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Unambiguous structural confirmation.

    • Protocol: Acquire ¹H and ¹³C NMR spectra in D₂O or CD₃OD. The ¹H spectrum will confirm the presence of the alkyl chains (signals in the 0.8-3.5 ppm range) and the anomeric protons. ¹³C NMR will confirm the total carbon count and the chemical shifts indicative of ether linkages. Multinuclear NMR can also be used to accurately determine the pKa of each amine group, which is critical for understanding its charge state at physiological pH. [14][15]* Mass Spectrometry (MS):

    • Purpose: Confirmation of molecular weight.

    • Protocol: Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to obtain the exact mass of the protonated molecule [M+nH]ⁿ⁺, confirming the elemental composition.

In Vitro Antibacterial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is the standard. [16]

  • Preparation: Prepare a two-fold serial dilution of the test compound (e.g., from 128 µg/mL down to 0.25 µg/mL) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration well with no visible turbidity.

  • Panel Selection: Test against a panel of clinically relevant strains, including:

    • Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

    • Resistant strains expressing known AMEs (e.g., strains carrying aac(6')-Ib or aph(3')-IIIa).

    • Multidrug-resistant clinical isolates (e.g., MRSA, VRE, colistin-resistant P. aeruginosa).

Data Presentation: MIC Values (µg/mL)

CompoundS. aureus ATCC 29213MRSA USA300E. coli ATCC 25922P. aeruginosa PAO1P. aeruginosa (Colistin-R)
Neamine>128>12864>128>128
Tobramycin0.510.51128
3',6-di-O-nonylneamine 22448

Note: Data are representative examples based on published literature.[17][13]

Mechanistic Assays

To validate the intended mechanism of action, specific assays are required. The choice of assay depends on the design strategy of the derivative.

G Compound Neamine Derivative Amphiphilic Amphiphilic Design? (e.g., long alkyl chains) Compound->Amphiphilic MembraneAssay Outer Membrane Permeability Assay (NPN) Amphiphilic->MembraneAssay Yes RibosomeAssay Ribosome Binding Assay Protein Synthesis Inhibition Amphiphilic->RibosomeAssay No / Also MembraneAssay->RibosomeAssay Secondary Target

Figure 4: Decision workflow for selecting mechanistic assays.

Protocol: Outer Membrane Permeabilization (NPN Uptake Assay)

  • Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is weakly fluorescent in aqueous environments but fluoresces strongly in hydrophobic environments. Damage to the outer membrane allows NPN to enter the phospholipid layers, causing a measurable increase in fluorescence.

  • Procedure:

    • Wash and resuspend mid-log phase Gram-negative bacteria (e.g., P. aeruginosa) in a low-salt buffer.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).

    • Monitor the increase in fluorescence over time. A rapid and dose-dependent increase indicates outer membrane permeabilization. [18]

Conclusion and Future Perspectives

Neamine has proven to be a remarkably versatile and privileged scaffold for the development of semi-synthetic aminoglycosides. The strategic modification of its hydroxyl groups, particularly to create amphiphilic molecules, has successfully generated compounds that not only evade the primary mechanism of aminoglycoside resistance but also engage a new bactericidal pathway through membrane disruption. This dual-action approach is a powerful strategy in the fight against multidrug-resistant pathogens.

Future research should focus on:

  • Optimizing the Therapeutic Window: Fine-tuning the lipophilicity and charge of derivatives to maximize antibacterial activity while minimizing the cytotoxicity that can be associated with membrane-active compounds.

  • Chemoenzymatic Synthesis: Employing enzymes, such as transaminases or acyltransferases, to achieve regioselective modifications under milder conditions, potentially reducing the need for complex protection/deprotection schemes. [19]* Combination Therapies: Exploring the synergistic potential of neamine derivatives with other classes of antibiotics or with inhibitors of AMEs.

By leveraging the foundational structure of neamine and applying rational, mechanism-aware chemical design, the scientific community can continue to innovate and revitalize the aminoglycoside class, providing new hope against the most challenging bacterial infections.

References

  • Azucena, E., & Mobashery, S. (2001). Aminoglycoside-modifying enzymes: Mechanisms of catalytic processes and inhibition. Drug Resistance Updates, 4(2), 106-117. [Link not available]
  • Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug Resistance Updates, 13(6), 151-171. [Link]

  • Westhof, E., & Fourmy, D. (2001). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 45(11), 3095-3101. [Link]

  • Zimmermann, L., et al. (2014). New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides. Antimicrobial Agents and Chemotherapy, 58(7), 3899-3909. [Link]

  • Tolmasky, M. E., & Ramirez, M. S. (2010). Aminoglycoside modifying enzymes. PubMed, 13(6), 151-171. [Link]

  • Slovak Academy of Sciences. (2003). Aminoglycoside resistance. Enzymatic mechanisms in clinical bacterial strains in Slovakia during the last decade. Clinical Microbiology and Infection, 9(8), 840-846. [Link]

  • Sonia, A., & Mobashery, S. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 23(2), 284. [Link]

  • Decout, J. L., et al. (2009). Synthesis and Antimicrobial Evaluation of Amphiphilic Neamine Derivatives. Journal of Medicinal Chemistry, 53(2), 659-672. [Link]

  • Inventors not listed. (2009). Synthesis of novel neamine derivatives and use thereof as antibacterial agents.
  • Black, H. R., & Griffith, R. S. (1971). In vitro evaluation of tobramycin, a new aminoglycoside antibiotic. Antimicrobial Agents and Chemotherapy, 1(4), 314-321. [Link]

  • Shcherbakova, I., & Palmer, D. R. J. (2013). Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase. Future Medicinal Chemistry, 5(11), 1279-1299. [Link]

  • Pokhrel, A. R., et al. (2020). Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin Alone and in Combination With Ethylenediaminetetraacetic Acid Against Pathogenic Bacteria. Frontiers in Chemistry, 8, 689. [Link]

  • Haddad, J., et al. (2002). Design of Novel Antibiotics that Bind to the Ribosomal Acyltransfer Site. Journal of the American Chemical Society, 124(13), 3229-3237. [Link]

  • Alper, P. B., et al. (1999). Design and Synthesis of New Aminoglycoside Antibiotics Containing Neamine as an Optimal Core Structure: Correlation of Antibiotic Activity with in Vitro Inhibition of Translation. Journal of the American Chemical Society, 121(9), 1958-1967. [Link]

  • Liénard, B. M. R., et al. (2016). New Broad-Spectrum Antibacterial Amphiphilic Aminoglycosides Active against Resistant Bacteria: From Neamine Derivatives to Neosamine Analogues. Journal of Medicinal Chemistry, 59(19), 9350-9369. [Link]

  • Ladhani, A., et al. (2021). Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Pfister, P., et al. (2003). Binding of neomycin-class aminoglycoside antibiotics to mutant ribosomes with alterations in the A site of 16S rRNA. Antimicrobial Agents and Chemotherapy, 47(5), 1496-1502. [Link]

  • Shakya, T., & Wright, G. D. (2011). Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections. Future Medicinal Chemistry, 3(6), 687-703. [Link]

  • El-Sayyad, G. S., et al. (2021). Characterization of Aminoglycoside Modifying Enzymes Producing E. coli and Klebsiella pneumoniae Clinical Isolates. Journal of Pure and Applied Microbiology, 15(4), 1993-2003. [Link]

  • Böttger, E. C., et al. (2003). Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA. Antimicrobial Agents and Chemotherapy, 47(5), 1496-1502. [Link]

  • Fourmy, D., et al. (1998). Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA. Journal of Molecular Biology, 277(2), 333-345. [Link]

  • Ries, K., et al. (1973). In vitro evaluation of a new aminoglycoside derivative of kanamycin, a comparison with tobramycin and gentamycin. Antimicrobial Agents and Chemotherapy, 3(4), 532-533. [Link]

  • Ries, K., et al. (1973). In Vitro Evaluation of a New Aminoglycoside Derivative of Kanamycin, BB-KA: a Comparison with Tobramycin and Gentamycin. Antimicrobial Agents and Chemotherapy, 3(4), 532-533. [Link]

  • Kumar, A., et al. (2014). Synthesis and Evaluation of Novel Neamine–Nucleoside Conjugates as Potential Antibiotic Targets for Escherichia coli 16S Ribosomal RNA. Springer Nature Experiments. [Link]

  • Greenberg, W. A., et al. (2003). Synthesis of (+),(-)-neamine and their positional isomers as potential antibiotics. Organic Letters, 5(7), 1075-1077. [Link]

  • Alvarez-García, S., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Semantic Scholar. [Link]

  • Vanhoof, R., et al. (1986). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 30(4), 539-545. [Link]

  • Sergo, V., et al. (2020). Aminoglycosides: From Antibiotics to Building Blocks for the Synthesis and Development of Gene Delivery Vehicles. Pharmaceutics, 12(8), 759. [Link]

  • Thoden, J. B., et al. (2021). Facile and selective N-alkylation of gentamicin antibiotics via chemoenzymatic synthesis. Organic & Biomolecular Chemistry, 19(4), 843-851. [Link]

  • PharmaFeatures. (2023). Sugary Antimicrobials: The Chemistry of Aminoglycoside Antibiotics. PharmaFeatures. [Link]

  • White, L. O., et al. (2003). Evaluation of commercial assays for vancomycin and aminoglycosides in serum: a comparison of accuracy and precision based on external quality assessment data. Journal of Antimicrobial Chemotherapy, 52(3), 452-458. [Link]

  • Not specified. (n.d.). Aminoglycosides. SlideShare. [Link]

  • Li, Y., et al. (2020). Evaluation of Assays to Measure Aminoglycosides in Serum: Comparison of Accuracy and Precision Based on External Quality Assessment. Annals of Laboratory Medicine, 40(6), 461-468. [Link]

  • Wetering, K. V. (2005). 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Chemical Reviews, 105(3), 775-796. [Link]

  • Wang, Y., et al. (2011). Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations. Organic & Biomolecular Chemistry, 9(19), 6709-6718. [Link]

  • Anderson, E. T., et al. (1982). Impact of aminoglycoside serum assays on clinical decisions and renal toxicity. Southern Medical Journal, 75(9), 1061-1066. [Link]

  • Moody, M. R., et al. (1982). In vivo analysis of structure-activity relationships among four aminoglycosides: Gentamicin, netilmicin, 1-N HAPA gentamicin B and amikacin. Journal of Antimicrobial Chemotherapy, 9(3), 209-219. [Link]

  • Stevens, P., & Young, L. S. (1977). Assay of aminoglycoside antibiotics in clinical specimens. The American Journal of Clinical Pathology, 68(3), 346-352. [Link]

  • Andac, C. A., et al. (2011). NMR and amber analysis of the neamine pharmacophore for the design of novel aminoglycoside antibiotics. Bioorganic Chemistry, 39(1), 28-41. [Link]

  • Kondo, S., et al. (2006). Synthesis and antibacterial activity of novel neamine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(24), 6293-6296. [Link]

  • Edson, R. S., & Terrell, C. L. (1999). The Aminoglycosides. American Family Physician, 59(11), 3089-3094. [Link]

  • Wang, L., et al. (2022). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Foods, 11(13), 1937. [Link]

  • Alkhzem, A. H., et al. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2824-2835. [Link]

  • Alkhzem, A. H., et al. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. University of Bath's research portal. [Link]

  • Miller, M. J., et al. (2022). Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway. The Journal of Organic Chemistry, 87(20), 13327-13336. [Link]

  • Alkhzem, A. H., et al. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2824-2835. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method for separation of neamine and neomycin B

Application Note: Chromatographic Separation of Neamine and Neomycin B Executive Summary Neomycin Sulfate is a complex aminoglycoside antibiotic composed primarily of Neomycin B, with Neomycin C as a stereoisomer and Nea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Separation of Neamine and Neomycin B

Executive Summary

Neomycin Sulfate is a complex aminoglycoside antibiotic composed primarily of Neomycin B, with Neomycin C as a stereoisomer and Neamine (Neomycin A) as a degradation product and synthetic precursor.[]

The Analytical Challenge:

  • Lack of Chromophore: Aminoglycosides lack the conjugated

    
    -systems required for UV detection, rendering standard UV-Vis (254 nm) useless.[]
    
  • High Polarity: Multiple amine and hydroxyl groups make these molecules extremely hydrophilic, causing them to elute in the void volume of standard C18 columns.

  • Structural Similarity: Differentiating Neamine (a fragment of Neomycin) from the parent molecule requires high selectivity.

This guide details two distinct methodologies:

  • Method A (Compendial/USP): Ion-Pairing RP-HPLC with Post-Column Alkalinization and Pulsed Amperometric Detection (PAD).[]

  • Method B (Alternative/Robust): Ion-Pairing RP-HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[]

Chemistry & Separation Mechanism

Neamine (Impurity A): A bicyclic fragment consisting of rings I and II of the Neomycin structure. It contains 4 primary amine groups.[] Neomycin B: The parent tetracyclic molecule containing 6 amine groups.

The Ion-Pairing Mechanism: Standard C18 columns cannot retain these polar polycations.[] We introduce a volatile perfluorinated carboxylic acid (e.g., TFA, HFBA) into the mobile phase.[]

  • Pairing: The anionic carboxylate of the reagent pairs with the cationic amines of the antibiotic.

  • Retention: The fluorinated tail of the pairing agent interacts with the C18 stationary phase, effectively "gluing" the analyte to the column.

  • Elution Order: Neomycin B (6 amines) binds more pairing agent than Neamine (4 amines), resulting in a more hydrophobic complex.[] Therefore, Neamine elutes first , followed by Neomycin C and Neomycin B.[]

SeparationLogic cluster_0 Analytes (Polycationic) Neamine Neamine (4 Amines) TFA Ion-Pairing Agent (TFA/HFBA - Anionic) Neamine->TFA Weak Interaction NeoB Neomycin B (6 Amines) NeoB->TFA Strong Interaction Complex Neutral Hydrophobic Complex Formed TFA->Complex C18 C18 Stationary Phase Complex->C18 Hydrophobic Retention Elution Elution Order: 1. Neamine 2. Neomycin C 3. Neomycin B C18->Elution Gradient

Figure 1: Ion-Pairing Mechanism.[] Neomycin B forms a more hydrophobic complex due to higher charge density, resulting in longer retention.[]

Method A: The USP Standard (RP-IP-PAD)

Recommended for QC Labs requiring regulatory compliance (USP <621>, EP).[]

This method solves the detection problem using Pulsed Amperometric Detection (PAD) . However, PAD requires a pH > 12 to oxidize the carbohydrate moieties, which would destroy a silica column.[] The Solution: Use an acidic mobile phase for separation, then add NaOH post-column to raise the pH before the detector.

Protocol Parameters
ParameterSpecification
Column L1 Packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., Waters XSelect HSS T3 or equivalent)
Mobile Phase Water / Acetonitrile / TFA (Specific ratio below)
Flow Rate 0.7 mL/min (Column)
Post-Column Reagent 20 g/L NaOH (Carbonate-free) added at 0.5 mL/min via mixing tee
Detector Electrochemical (PAD) with Gold Electrode
Temperature Column: 30°C
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Mix 20 mL of Trifluoroacetic Acid (TFA), 6 mL of 50% NaOH (to adjust buffer strength), and 500 mL water.[]

    • Dilute to 1000 mL with water.

    • Note: The USP method uses a very specific balance of TFA and NaOH to create an in-situ buffer while maintaining ion-pairing capability.[]

  • Post-Column Setup:

    • Connect the column outlet to a PEEK mixing tee.

    • Connect a secondary pump delivering 20 g/L NaOH to the tee.

    • Connect the tee outlet to the PAD flow cell.

    • Critical: Ensure the mixing coil (375 µL volume) allows sufficient time for pH adjustment before detection.

  • PAD Waveform (Quadruple Potential):

    • E1: +0.1 V (Detection)

    • E2: -2.0 V (Cleaning)

    • E3: +0.6 V (Oxide Formation)[]

    • E4: -0.1 V (Reduction)

  • System Suitability:

    • Resolution (Neomycin B vs Neomycin C): NLT 1.5 (typically > 2.0).[]

    • Tailing Factor: 0.8 – 1.5.[]

Method B: The Robust Alternative (RP-IP-ELSD)

Recommended for R&D and labs without electrochemical detectors.[]

This method utilizes Heptafluorobutyric Acid (HFBA) .[] HFBA has a longer alkyl chain than TFA, providing stronger retention for these highly polar compounds on C18, and is volatile enough for ELSD/CAD detection.[]

Protocol Parameters
ParameterSpecification
Column C18 (High hydrophobicity), 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A 20 mM HFBA in Water
Mobile Phase B Acetonitrile
Detector ELSD (Drift Tube: 50°C, Gain: High) or CAD
Flow Rate 1.0 mL/min
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibrate
2.08020Injection
15.05050Gradient
18.05050Wash
18.18020Re-equilibrate
Troubleshooting & Critical Controls
  • Baseline Noise: HFBA can cause baseline drift in UV at low wavelengths, but it is invisible to ELSD/CAD.[] Ensure the ELSD gas flow is optimized (typically 3.0 L/min N2) to minimize noise.

  • Sample Diluent: Dissolve samples in the starting mobile phase (80:20 Water:ACN with 10mM HFBA). Dissolving in pure water may cause peak splitting due to solvent strength mismatch.[]

  • Column Cleaning: HFBA binds strongly to C18.[] Dedicate a column to this method. If washing is needed, use 50:50 Methanol:Water (no acid) for 60 minutes.[]

Troubleshooting Logic

Troubleshooting Start Problem Detected Issue1 Neamine/Neomycin Co-elution Start->Issue1 Issue2 Low Sensitivity (PAD) Start->Issue2 Issue3 Baseline Drift (ELSD) Start->Issue3 Action1 Increase HFBA/TFA conc. (Increases retention of Neo B more than Neamine) Issue1->Action1 Action2 Check Post-Column NaOH flow. pH must be >12 at detector. Issue2->Action2 Action3 Check Gas Quality (N2 >99%). Clean nebulizer. Issue3->Action3

Figure 2: Troubleshooting decision tree for common separation issues.

References

  • USP Monograph: United States Pharmacopeia.[][2] Neomycin Sulfate: Organic Impurities.[][3] USP-NF 2023, Issue 1.[][3] (Requires Subscription, see snippet 1.17 for verification of L1 column and PAD method).

  • HPAEC-PAD Method: Hanko, V. P., & Rohrer, J. S. (2007).[] Determination of neomycin sulfate and impurities using high-performance anion-exchange chromatography with integrated pulsed amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 131-141.[]

  • RP-IP-PAD Method: Zawilla, N. H., Diana, J., Hoogmartens, J., & Adams, E. (2006).[][4] Analysis of neomycin using an improved liquid chromatographic method combined with pulsed electrochemical detection.[5][2][4][6][7][8] Journal of Chromatography B, 833(2), 191-198.[][4]

  • HILIC-MS Method: Clarot, I., et al. (2009).[] Analysis of aminoglycosides by HILIC-MS/MS. Journal of Chromatography A. (Contextual reference for HILIC mechanism).

Sources

Application

High-Resolution Kinetic Analysis of Neamine-RNA Interactions using Surface Plasmon Resonance (SPR)

Abstract This Application Note details a robust, field-proven protocol for quantifying the binding kinetics of Neamine—a core aminoglycoside scaffold—to structured RNA targets using Surface Plasmon Resonance (SPR). Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust, field-proven protocol for quantifying the binding kinetics of Neamine—a core aminoglycoside scaffold—to structured RNA targets using Surface Plasmon Resonance (SPR). Unlike protein-protein interactions, aminoglycoside-RNA binding is driven heavily by electrostatics and conformational adaptation. This guide addresses specific challenges such as rapid association rates, non-specific backbone binding, and RNA stability, providing a self-validating workflow for drug discovery professionals.

Introduction & Mechanistic Grounding

Neamine (Rings I and II of Neomycin B) represents the minimal pharmacophore required for binding to the prokaryotic 16S rRNA A-site. Its interaction is characterized by two distinct phases:[1]

  • Electrostatic Steering: The polycationic neamine (approx. +4 charge at neutral pH) is attracted to the polyanionic RNA backbone.

  • Conformational Locking: Specific hydrogen bonding with the decoding site (e.g., A1408) induces a "flipped-out" conformation of adenine residues, locking the RNA into a state that promotes mistranslation.

Why SPR? While Isothermal Titration Calorimetry (ITC) measures bulk thermodynamics, SPR is the gold standard for resolving the kinetics (


, 

) of this interaction. Understanding the residence time (

) is critical, as the efficacy of aminoglycosides often correlates with how long they remain bound to the ribosome.
The "Small Molecule" Challenge

Neamine (~322 Da) generates a low Refractive Index (RI) shift. To achieve a sufficient Signal-to-Noise ratio (SNR) without using excessive surface density (which causes steric hindrance), this protocol utilizes high-sensitivity Streptavidin (SA) sensor chips and a rigorous reference subtraction strategy.

Experimental Design Strategy

Surface Chemistry: The Streptavidin Advantage

We utilize Biotin-Streptavidin (SA) capture rather than direct amine coupling.

  • Causality: Direct amine coupling requires acidic conditions that can precipitate RNA or ruin its fold. Furthermore, coupling the small molecule (neamine) to the surface often masks its critical amine groups required for RNA binding.

  • Orientation: Biotinylation at the 5'-end of the RNA allows the structured domain to extend into the flow channel, accessible to the analyte.

The Reference Channel (Critical)

Standard reference channels (empty flow cells) are insufficient for RNA-binding drugs.

  • Problem: Neamine is positively charged and will bind non-specifically to the carboxymethylated dextran matrix and the RNA backbone.

  • Solution: Use a Mutant RNA reference.

    • Target Channel (Fc2): Wild-Type A-site RNA.

    • Reference Channel (Fc1): A1408G Mutant RNA (or similar) that preserves the secondary structure/charge density but ablates the specific binding pocket.

    • Result: Subtraction (Fc2 - Fc1) removes the bulk refractive index shift and the non-specific electrostatic background, isolating the specific binding event.

Materials & Reagents

ComponentSpecificationPurpose
Sensor Chip Cytiva Biacore Series S Sensor Chip SAHigh-capacity streptavidin surface for stable RNA capture.
Running Buffer HBS-N + MgCl₂ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 5 mM MgCl₂ , 0.05% P20, pH 7.4)Mg²⁺ is mandatory to stabilize RNA tertiary structure. EDTA chelates trace heavy metals but Mg²⁺ must be in excess.
Target RNA 5'-Biotin-[Linker]-RNA (27-mer A-site mimic)HPLC purified. The linker (e.g., TEG) prevents steric clash with the surface.
Analyte Neamine Hydrochloride (Sigma)Prepared as 10 mM stock in ddH₂O.
Regeneration 2 M NaClHigh ionic strength disrupts electrostatic bonds without damaging RNA.

Detailed Protocol

Phase 1: RNA Preparation & Folding

Scientific Integrity Check: Unfolded RNA leads to heterogeneous binding data.

  • Dilute 5'-Biotin-RNA to 50 nM in Immobilization Buffer (HBS-N + 1 mM MgCl₂).

  • Annealing: Heat RNA to 80°C for 2 minutes, then snap-cool on ice (for hairpins) or cool slowly to RT (for complex folds) to ensure the native secondary structure is formed.

Phase 2: Surface Immobilization
  • Conditioning: Inject 1 M NaCl / 50 mM NaOH (3 x 1 min) over the SA chip to remove non-covalently bound streptavidin.

  • Capture: Inject the folded Biotin-RNA over Flow Cell 2 (Fc2) at 5 µL/min.

    • Target Density: Aim for 500–800 RU .

    • Calculation:

      
      .
      
    • For Neamine (322 Da) and RNA (~9000 Da), a 1000 RU surface gives a theoretical

      
       of ~35 RU, which is detectable on T200/8K instruments.
      
  • Reference: Inject the Biotin-Mutant-RNA over Flow Cell 1 (Fc1) to match the RU level of Fc2 within ±10%.

Phase 3: Kinetic Titration (Single Cycle or Multi-Cycle)

Recommended: Multi-Cycle Kinetics (MCK) for highest accuracy.

  • Analyte Preparation: Dilute Neamine in Running Buffer (must match flow buffer exactly to minimize bulk shifts).

    • Concentration Series: 0, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM.

  • Injection Parameters:

    • Flow Rate: 30 µL/min (minimizes Mass Transport Limitation).

    • Contact Time (Association): 60–120 seconds.

    • Dissociation Time: 180–300 seconds.

  • Regeneration:

    • Inject 2 M NaCl for 30 seconds at 30 µL/min.

    • Stabilization: Wait 60 seconds before next cycle to allow buffer re-equilibration.

Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the experiment, ensuring all critical control points are met.

Neamine_SPR_Workflow cluster_0 Critical Control: Reference Subtraction Prep RNA Folding (Heat & Mg2+) Immob Immobilization (SA Chip, Biotin-RNA) Prep->Immob Native Structure Cycle Analyte Injection (Neamine Series) Immob->Cycle Ref Reference Channel (Mutant RNA) Ref->Cycle Subtract Background Regen Regeneration (2M NaCl) Cycle->Regen Dissociate Regen->Cycle Next Conc. Analysis Kinetic Fit (1:1 Model) Regen->Analysis End of Run

Caption: Operational workflow for Neamine-RNA SPR assays. Note the parallel setup of the Reference Channel (Mutant RNA) to subtract non-specific electrostatic binding.

Kinetic Modeling

Data should be double-referenced:



Fit the resulting curves to a 1:1 Langmuir binding model .

  • Visual Check: If the association phase is biphasic, consider a "Conformational Change" model (

    
    ), which often applies to aminoglycoside induced-fit mechanisms.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Electrostatic sticking to dextran.Increase salt in running buffer to 200–250 mM NaCl. Use a CM4 or C1 (flat) chip instead of CM5/SA to reduce charge density.
Drifting Baseline RNA leaching or degradation.Ensure all buffers are RNase-free (DEPC treated). Check biotin-streptavidin stability (avoid low pH regeneration).
Low Rmax Poor RNA folding or accessibility.Re-fold RNA with higher Mg²⁺. Ensure a linker (e.g., T10 spacer) is present between Biotin and RNA sequence.
Slow Dissociation Rebinding effects.Increase flow rate to 50–100 µL/min. Use soluble competitor in dissociation phase (advanced).

References

  • Direct Observation of Aminoglycoside–RNA Binding by Localized Surface Plasmon Resonance. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Source: Methods. URL:[Link]

  • RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. Source: NIH / PMC. URL:[Link]

  • Direct observation of aminoglycoside-RNA interactions by surface plasmon resonance. Source: Journal of the American Chemical Society (PubMed). URL:[Link]

  • Regeneration of commercial Biacore chips to analyze biomolecular interactions. Source: ResearchGate. URL:[Link]

Sources

Method

Procedures for acid hydrolysis of neomycin to isolate neamine

Executive Summary This application note details a robust, high-yield protocol for the selective acid hydrolysis of Neomycin B to isolate Neamine (Neomycin A). Neamine serves as a critical 2-deoxystreptamine (2-DOS) scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the selective acid hydrolysis of Neomycin B to isolate Neamine (Neomycin A). Neamine serves as a critical 2-deoxystreptamine (2-DOS) scaffold for the synthesis of next-generation aminoglycosides targeting RNA. Unlike generic hydrolysis methods, this protocol utilizes kinetic control to cleave the labile glycosidic bond between the 2-deoxystreptamine (Ring II) and D-ribose (Ring III) moieties while preserving the integrity of the pseudo-disaccharide Neamine. The workflow integrates acid reflux, real-time TLC monitoring, and cation-exchange chromatography (Amberlite IRC-50/CG-50) to achieve purities >95%.

Introduction & Structural Objectives

Neomycin B is a pseudo-tetrasaccharide composed of four rings:

  • Ring I: 2,6-diamino-2,6-dideoxy-D-glucose (Neosamine C)

  • Ring II: 2-deoxystreptamine (2-DOS)

  • Ring III: D-ribose[1]

  • Ring IV: 2,6-diamino-2,6-dideoxy-L-idose (Neosamine B)

The Challenge: The objective is to cleave the glycosidic linkage between Ring II and Ring III without degrading the Neamine core (Rings I + II) or causing extensive deamination. The Solution: The glycosidic bond linking the 2-DOS to the ribose is significantly more acid-labile than the bond between Neosamine C and 2-DOS. By exploiting this difference in hydrolytic stability (kinetic selectivity), concentrated acid hydrolysis at reflux can quantitatively convert Neomycin to Neamine and Neobiosamine (Rings III + IV).

Mechanism of Action & Workflow

The hydrolysis proceeds via protonation of the glycosidic oxygen connecting Ring II and Ring III. The furanose ring (Ribose) facilitates this cleavage more readily than the pyranose-pyranose linkage within Neamine.

Diagram 1: Hydrolysis & Isolation Workflow

(Graphviz DOT visualization of the experimental logic)

NeomycinHydrolysis Start Neomycin B Sulfate (Starting Material) Acid Acid Hydrolysis (12M HCl, Reflux, 1h) Kinetic Cleavage of Ring II-III Start->Acid Protonation Monitor TLC Monitoring (CHCl3:MeOH:NH4OH) Acid->Monitor Check Conversion Neutralize Neutralization (Adjust to pH 6-7) Monitor->Neutralize Complete Precip Precipitation (Acetone/Methanol) Neutralize->Precip Crude Isolation IEC Ion Exchange Chromatography (Amberlite IRC-50/CG-50) Weak Cation Exchange Precip->IEC Load Resin Elution Gradient Elution (0.1M -> 1.0M NH4OH) IEC->Elution Selective Desorption Byproduct Neobiosamine (Discard/Side Product) IEC->Byproduct Wash (Water) Final Pure Neamine (Crystalline Solid) Elution->Final Lyophilization

Caption: Workflow for the selective cleavage of Neomycin B and isolation of Neamine via Weak Cation Exchange (WCX).

Detailed Protocol

Materials & Equipment
  • Reagents: Neomycin Sulfate (USP Grade), Hydrochloric Acid (12M and 1M), Ammonium Hydroxide (NH₄OH), Amberlite CG-50 (NH₄⁺ form) or IRC-50, Methanol, Acetone, Ninhydrin spray.

  • Equipment: Round-bottom flask with reflux condenser, Rotary Evaporator, Glass Chromatography Column, TLC plates (Silica Gel 60 F254).

Step-by-Step Methodology

Step 1: Acid Hydrolysis (Kinetic Cleavage)

  • Dissolve 10.0 g of Neomycin Sulfate in 100 mL of concentrated HCl (12M) in a 250 mL round-bottom flask.

    • Expert Insight: While 6M HCl is often used for total hydrolysis, concentrated HCl (12M) at reflux for a short duration (1 hour) favors the cleavage of the ribose linkage while minimizing degradation of the neamine core [1].

  • Heat the solution to reflux (approx. 100°C) with stirring for exactly 60 minutes .

  • Self-Validating Check: After 45 mins, spot an aliquot on TLC (Eluent: CHCl₃:MeOH:17% NH₄OH, 2:3:2). Neomycin (Rf ~0.[2][3]1) should disappear; Neamine (Rf ~0.4) should appear.

  • Cool the reaction mixture rapidly in an ice bath to quench the hydrolysis.

Step 2: Workup and Crude Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap) at 50°C to remove excess HCl. A thick syrup will remain.

  • Redissolve the syrup in 50 mL water and re-evaporate (repeat 2x) to remove residual acid.

  • Dissolve the residue in 20 mL water .

  • Add 200 mL of Acetone dropwise with stirring. A white/off-white precipitate (Crude Neamine Hydrochloride) will form.[4]

  • Filter the solid and wash with cold acetone.

Step 3: Purification via Ion Exchange Chromatography (IEC) The crude solid contains Neamine, Neobiosamine degradation products, and salts. IEC is required for pharmaceutical purity.

  • Resin Preparation: Pack a column (3 x 30 cm) with Amberlite CG-50 (or IRC-50) weak cation exchange resin. Convert resin to the NH₄⁺ form by washing with 1M NH₄OH followed by extensive water washing until pH is neutral (~7.0).

  • Loading: Dissolve the crude precipitate in 50 mL of deionized water (pH adjusted to 6.5-7.0) and load onto the column.

  • Washing: Wash the column with 500 mL of deionized water .

    • Mechanism:[5][6][7][8] Neutral sugars and Neobiosamine (less basic) are washed away or bind weakly. Neamine (tetra-amine) binds strongly.

  • Elution: Elute with a gradient of 0.1 M to 1.0 M NH₄OH .

    • Collect 20 mL fractions.

    • Monitor fractions via TLC (Ninhydrin stain).[6] Neamine elutes typically around 0.3-0.5 M NH₄OH.

  • Isolation: Combine Neamine-containing fractions and lyophilize (freeze-dry) to obtain Neamine free base as a white amorphous powder.

Step 4: Crystallization (Optional for High Purity)

  • Dissolve the lyophilized powder in a minimum amount of hot methanol.

  • Add acetone until slight turbidity is observed.

  • Cool to 4°C overnight. Neamine crystallizes as colorless needles [1].

Data Analysis & Characterization

To validate the product identity, compare spectral data against the following standard values.

Table 1: Characterization Data for Neamine
ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic
Melting Point 256°C (decomposes)Distinct from Neomycin (>200°C dec, broad)
Optical Rotation

(c=1, H₂O)
Neomycin B is approx +54°
TLC Rf Value ~0.45System: CHCl₃:MeOH:17% NH₄OH (2:3:2)
Mass Spectrometry m/z 323.2 [M+H]⁺Formula: C₁₂H₂₆N₄O₆
NMR Validation (D₂O)
  • H-1' (Anomeric): Doublet at ~5.3 ppm (J ~3.5 Hz), confirming the alpha-linkage of Ring I.

  • Ring II (2-DOS): Multiplets at 1.2-2.0 ppm (H-2 axial/equatorial) are characteristic of the 2-deoxystreptamine core. Absence of ribose signals (usually 5.0-5.5 ppm anomeric region for Ring III) confirms cleavage [2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or degradation.If TLC shows Neomycin, increase reflux time by 30 min. If degradation (blackening), reduce acid conc. to 6M.
Impure Product Neobiosamine contamination.[8]Ensure thorough water wash on Amberlite column before NH₄OH elution.
Resin Clogging High salt concentration in load.Desalt crude via acetone precipitation (Step 2) before loading on column.

References

  • Leach, B. E., & Teeters, C. M. (1951). Neamine, an Antibacterial Degradation Product of Neomycin.[2] Journal of the American Chemical Society, 73(6), 2794–2797. Link

  • Botta, M., et al. (2021). Multinuclear NMR Spectroscopy to Determine pKa Values of Neamine and Neomycin. ACS Omega. Link

  • Peck, R. L., et al. (1949).[4] Neomycin A (Neamine).[1][4][8] Journal of the American Chemical Society, 71(7), 2590–2591.[4] Link

  • U.S. Patent 2,691,675. (1954). Process for preparing neomycin A. Link

Sources

Application

In Vitro Cytotoxicity of Neamine Disulfate on PC-3 Cells: An Application and Protocol Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxic effects of neamine disulfate on the PC-3 human prostate cancer cell line. T...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxic effects of neamine disulfate on the PC-3 human prostate cancer cell line. This guide is designed with scientific integrity at its core, offering not just step-by-step protocols but also the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Therapeutic Potential of Neamine in Prostate Cancer

Prostate cancer remains a significant global health concern, with androgen-independent prostate cancer (AIPC) posing a particular therapeutic challenge. PC-3 cells, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, serve as a widely utilized in vitro model for AIPC as they are androgen-receptor negative.[1] Neamine, an aminoglycoside antibiotic and a degradation product of neomycin, has emerged as a compound of interest in oncology research.[2] Studies have demonstrated that neamine can inhibit the proliferation of PC-3 cells in a dose-dependent manner.[3][4] A key mechanism of its anti-cancer activity is the inhibition of angiogenin (ANG), a protein that, upon nuclear translocation, promotes rRNA transcription essential for cell proliferation and angiogenesis.[5][6] By blocking the nuclear translocation of ANG, neamine effectively curtails these pro-tumorigenic processes.[3]

This guide will detail the necessary protocols to quantify the cytotoxic and apoptotic effects of neamine disulfate on PC-3 cells, providing a framework for its preclinical evaluation.

I. Foundational Knowledge: Cell Culture and Reagent Preparation

PC-3 Cell Culture

Proper maintenance of PC-3 cells is paramount for reliable and reproducible cytotoxicity data.

Culture Medium: PC-3 cells are typically cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Subculturing:

  • When cells reach 80-90% confluency, they should be passaged.

  • Aspirate the old medium and wash the cell monolayer with sterile 1x Phosphate-Buffered Saline (PBS).

  • Add a sufficient volume of a dissociation reagent like Trypsin-EDTA to cover the cell surface and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended seeding density.

Preparation of Neamine Disulfate Stock Solution

The quality and handling of the test compound are critical for accurate results.

Solubility and Storage: Neamine sulfate is freely soluble in water.[7] It is recommended to prepare a concentrated stock solution in sterile, distilled water or PBS. For long-term storage, it is advisable to store the powdered form at -20°C.[8] Aqueous stock solutions should be freshly prepared or stored in aliquots at -20°C for short periods to avoid degradation. It is crucial to avoid repeated freeze-thaw cycles.

Protocol for a 10 mM Stock Solution:

  • Calculate the required mass of neamine disulfate (Molecular Weight: 518.5 g/mol ) for the desired volume of stock solution.

  • Under sterile conditions, dissolve the weighed neamine disulfate in the appropriate volume of sterile distilled water or PBS.

  • Ensure complete dissolution by gentle vortexing.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

II. Quantifying Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9]

Principle

The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, one can determine the effect of neamine disulfate on PC-3 cell viability.

Experimental Workflow

MTT_Workflow A Seed PC-3 Cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with Neamine Disulfate (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol
  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete F-12K medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of neamine disulfate in complete culture medium. A starting concentration range of 1 µM to 1000 µM is recommended for an initial dose-response experiment. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of neamine disulfate. Include a vehicle control (medium with the same concentration of the solvent used for the highest drug concentration, if any) and a no-cell control (medium only for background).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

The IC50 value, the concentration of neamine disulfate that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

Table 1: Example Data for IC50 Determination of Neamine Disulfate on PC-3 Cells (48h Treatment)

Neamine Disulfate (µM)Absorbance (570 nm)% Viability
0 (Control)1.250100
101.18895
500.93875
1000.62550
2500.31325
5000.12510
10000.0635

III. Assessing Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[11][12]

Principle

The amount of LDH in the supernatant is proportional to the number of lysed cells. The assay measures the conversion of a tetrazolium salt into a colored formazan product by LDH.

Experimental Workflow

LDH_Workflow A Seed PC-3 Cells and Treat with Neamine Disulfate B Incubate for desired time A->B C Collect Supernatant B->C D Add LDH Reaction Mixture C->D E Incubate at Room Temperature D->E F Add Stop Solution E->F G Measure Absorbance (490 nm) F->G

Caption: Workflow of the LDH assay for cytotoxicity assessment.

Detailed Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Section 2.3, steps 1 and 2). It is crucial to include three types of controls:

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Positive Control: Cells treated with a lysis buffer (e.g., Triton X-100) for maximum LDH release.[13]

    • Blank Control: Medium without cells.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[13] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add a stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated using the following formula:[11]

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IV. Delving into Apoptosis: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.

Principle

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.

Experimental Workflow

AnnexinV_Workflow A Seed and Treat PC-3 Cells B Harvest Cells (including supernatant) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate at Room Temperature E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Detailed Protocol
  • Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and treat with neamine disulfate at the desired concentrations for the chosen duration.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell dissociation solution like Accutase or Trypsin-EDTA.

  • Washing: Wash the cells twice with cold 1x PBS.

  • Resuspension: Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Analysis and Gating Strategy
  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

A proper gating strategy is crucial for accurate analysis.[14] First, gate on the cell population of interest based on forward and side scatter (FSC vs. SSC) to exclude debris.[14] Then, from this population, create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence to quantify the different cell populations.[15]

V. Confirming the Apoptotic Pathway: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminescent method to measure the combined activities of these caspases.[16]

Principle

The assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[16]

Experimental Workflow

CaspaseGlo_Workflow A Seed and Treat PC-3 Cells in 96-well plate B Equilibrate plate to Room Temperature A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at Room Temperature C->D E Measure Luminescence D->E

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol
  • Cell Seeding and Treatment: Seed PC-3 cells in a white-walled 96-well plate suitable for luminescence measurements and treat with neamine disulfate as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the caspase-3/7 activity. Results are typically expressed as a fold change in luminescence relative to the untreated control.

VI. Mechanistic Insights and Discussion

The cytotoxic effects of neamine disulfate on PC-3 cells are believed to be mediated, at least in part, by the inhibition of angiogenin's nuclear translocation.[3] Angiogenin has been shown to have anti-apoptotic functions by upregulating Bcl-2 and activating the NF-κB pathway.[16][17][18] Therefore, by inhibiting angiogenin, neamine may promote apoptosis through the downregulation of anti-apoptotic proteins and the subsequent activation of the caspase cascade.

Furthermore, aminoglycosides have been implicated in the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis.[19][20] The potential role of ROS in neamine-induced cytotoxicity in PC-3 cells warrants further investigation.

Neamine_Mechanism cluster_extracellular Extracellular Space cluster_cell PC-3 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neamine Neamine Disulfate Angiogenin_cyto Angiogenin Neamine->Angiogenin_cyto Inhibits nuclear translocation ROS ↑ Reactive Oxygen Species (ROS) Neamine->ROS Potentially induces Angiogenin_nu Angiogenin Angiogenin_cyto->Angiogenin_nu Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Contributes to Caspase9 Caspase-9 Bcl2->Caspase9 Leads to activation of Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes rRNA ↓ rRNA Transcription Angiogenin_nu->rRNA Promotes

Caption: Proposed mechanism of neamine-induced cytotoxicity in PC-3 cells.

VII. Conclusion

This application note provides a detailed framework for investigating the in vitro cytotoxicity of neamine disulfate on PC-3 prostate cancer cells. By employing a multi-assay approach, researchers can obtain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The provided protocols, coupled with the underlying scientific principles, are intended to facilitate robust and reliable preclinical research into the therapeutic potential of neamine disulfate for androgen-independent prostate cancer.

VIII. References

  • (Reference to a general prostate cancer statistic source)

  • (Reference to a review on AIPC)

  • ATCC. (n.d.). PC-3 (ATCC® CRL-1435™). Retrieved February 27, 2026, from the ATCC website.

  • (Reference for PC-3 cell line origin and characteristics)

  • (Reference for androgen receptor status of PC-3 cells)

  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. Retrieved February 27, 2026, from BenchChem website.

  • University of Chicago. (2012, July 8). My 3-step approach to gating Annexin V data appropriately. UChicago Voices. Retrieved February 27, 2026, from [Link]

  • Frontiers. (n.d.). Flow cytometry gating strategy. A. Apoptosis analysis using FITC-AnnexinV/PI. Retrieved February 27, 2026, from Frontiers website.

  • Liu, Y. P., Hu, G. F., & Wu, Y. X. (2015). Neamine is preferential as an anti-prostate cancer reagent by inhibiting cell proliferation and angiogenesis, with lower toxicity than cis-platinum. Oncology Letters, 10(1), 137–142. [Link]

  • Xia, W., Fu, W., Cai, X., Wang, M., Chen, H., Xing, W., et al. (2015). Angiogenin Promotes U87MG Cell Proliferation by Activating NF-κB Signaling Pathway and Downregulating Its Binding Partner FHL3. PLOS ONE, 10(2), e0116983. [Link]

  • (Reference for Caspase-Glo assay principle)

  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved February 27, 2026, from the Sigma-Aldrich website.

  • (Reference for LDH assay controls)

  • (Reference for MTT assay principle)

  • (Reference for MTT assay data analysis)

  • Ibaragi, S., et al. (2009). Neamine inhibits prostate cancer growth by suppressing angiogenin-mediated rRNA transcription. Clinical Cancer Research, 15(6), 1981-1988. [Link]

  • Li, S., et al. (2010). Angiogenin prevents serum withdrawal-induced apoptosis of P19 embryonal carcinoma cells. Experimental Neurology, 225(1), 136-144. [Link]

  • (Reference for neamine's effect on angiogenin)

  • (Reference for neamine's dose-dependent inhibition of PC-3 cells)

  • (Another reference for neamine's dose-dependent inhibition of PC-3 cells)

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]

  • ResearchGate. (n.d.). Neomycin Protocol and Selection Guide. Retrieved February 27, 2026, from ResearchGate.

  • (Reference for Annexin V/PI principle)

  • (Reference for Annexin V/PI data interpretation)

  • The International Pharmacopoeia. (n.d.). Neomycin sulphate salt. Retrieved February 27, 2026, from The International Pharmacopoeia website.

  • (Reference for neamine disulfate properties)

  • (Reference for neamine disulfate CAS number)

  • (Reference for IC50 determination in PC-3 cells with other compounds)

  • (Another reference for IC50 determination in PC-3 cells)

  • (Reference for general cell culture media preparation)

  • (Reference for Bcl-2 and caspase-3 in apoptosis)

  • (Reference for ROS in cancer)

  • ecancermedicalscience. (2021). Reactive oxygen species (ROS): Key components in cancer therapies. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Neamine. Retrieved February 27, 2026, from [Link]

  • Singh, A., & Deep, G. (2022). Reactive oxygen species in cancer progression and its role in therapeutics. Journal of Cellular and Molecular Medicine, 26(7), 1955-1968. [Link]

  • (Reference for dose-response curves)

  • (Reference for cytotoxicity IC50 values)

  • (Reference for Bcl-2 family inhibition in prostate cancer)

  • (Reference for IC50 determination protocol)

  • (Reference for neomycin sulfate solubility)

  • (Reference for apoptosis regulators)

  • (Reference for general cell culture protocol)

  • (Reference for cell viability calculations)

  • (Reference for antibiotic preparation in cell culture)

Sources

Technical Notes & Optimization

Troubleshooting

Neamine Disulfate Handling &amp; Hygroscopicity Troubleshooting Guide

Introduction Neamine disulfate (Neomycin A) is a broad-spectrum aminoglycoside derivative frequently utilized as a reference standard, an API impurity marker, and an anti-angiogenesis agent in drug development. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Neamine disulfate (Neomycin A) is a broad-spectrum aminoglycoside derivative frequently utilized as a reference standard, an API impurity marker, and an anti-angiogenesis agent in drug development. However, its chemical structure—rich in primary amines and hydroxyl groups—combined with its disulfate salt form, renders it highly hygroscopic and susceptible to1[1]. This technical support guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure analytical accuracy and structural integrity when handling this challenging compound.

Physicochemical Properties & Moisture Affinity

Understanding the thermodynamic drivers of neamine disulfate's moisture uptake is critical. The high density of polar functional groups facilitates rapid hydrogen bonding with atmospheric water. Dynamic Vapor Sorption (DVS) analyses, a standard for evaluating API , demonstrate that materials in this class can rapidly absorb moisture at relative humidity (RH) >30%[].

PropertyValueClinical/Experimental Impact
CAS Number 71155-47-0Essential for traceability against pharmacopeial standards.
Molecular Formula C12H26N4O6 · 2H2SO4High polarity drives extreme moisture affinity and deliquescence.
Molecular Weight 518.51 g/mol Hydration alters effective molar mass; requires anhydrous verification.
Appearance Off-white to pale yellow solidDarkening or "gumming" indicates moisture-induced degradation.
Hygroscopicity Class Very Hygroscopic (H-4)Mandates RH < 20% during all handling and dispensing steps.

Handling Workflow

G Start Neamine Disulfate Handling Workflow EnvCheck Verify Environment RH < 20%, Temp 20-25°C Start->EnvCheck GloveBox Transfer to Glove Box (Argon/N2 Purge) EnvCheck->GloveBox Weighing Weigh by Difference (Closed Vessel) GloveBox->Weighing Storage Seal & Backfill Store at -20°C Weighing->Storage

Workflow for handling hygroscopic neamine disulfate to prevent moisture degradation.

Core Troubleshooting & FAQs

Q1: Why does neamine disulfate rapidly turn into a sticky resin during routine weighing? Causality: Neamine is an aminoglycoside containing four primary amine (-NH2) groups and multiple hydroxyl (-OH) groups. When formulated as a disulfate salt, the ionic lattice becomes highly polarized. In ambient air (typically 40-60% RH), these functional groups act as hydrogen-bond acceptors and donors, rapidly adsorbing atmospheric water molecules. This thermodynamic drive is so strong that the powder undergoes deliquescence—it absorbs enough moisture to dissolve into its own water of hydration, transitioning from a crystalline solid to a sticky, resinous gum.

Q2: How does moisture uptake impact my downstream assays and molarity calculations? Causality: Because neamine disulfate absorbs water mass rapidly, weighing the powder in ambient conditions means you are weighing a mixture of API and water. This artificially inflates the mass, leading to sub-potent solutions (lower actual molarity than calculated). Furthermore, excess moisture can trigger hydrolysis or act as a vector for microbial contamination during storage. Data-driven supply chain analyses emphasize that failing to mitigate hygroscopicity in raw materials directly compromises3[3].

Q3: I suspect my batch has absorbed moisture. Can it be salvaged? Causality: Yes, but standard oven drying is not recommended as it may cause thermal degradation or oxidation of the sensitive amine groups. The optimal recovery method is lyophilization (freeze-drying). By dissolving the hydrated gum in anhydrous water, freezing it, and sublimating the ice under a deep vacuum, you bypass the liquid phase, leaving behind a porous, anhydrous powder network that is easily manageable.

Experimental Protocols

Protocol 1: Moisture-Free Weighing by Difference (Self-Validating)

To prevent moisture from skewing the target mass, researchers must use the "weighing by difference" technique inside a controlled environment.

Step-by-Step Methodology:

  • Preparation: Bake glass target vials and metal spatulas at 105°C for 2 hours to remove surface moisture. Cool them in a desiccator.

  • Environmental Control: Transfer the sealed neamine disulfate source vial, the target vial, and tools into a glove box purged with dry Argon or Nitrogen (RH < 10%).

  • Initial Tare: Place the sealed source vial on the analytical balance and tare it to 0.0000 g.

  • Transfer: Open the source vial, quickly transfer the estimated required powder to the target vial, and immediately reseal the source vial.

  • Measurement: Place the sealed source vial back on the balance. The negative value displayed (e.g., -5.02 mg) is the exact mass of neamine disulfate removed.

  • Self-Validation Check: Tare the balance again, weigh the target vial, and confirm the mass gained matches the mass lost from the source vial (±0.05 mg). A larger discrepancy indicates moisture sorption occurred during the brief transfer window, invalidating the weighing step.

Protocol 2: Lyophilization Recovery of Hydrated Neamine Disulfate

If the powder has caked or gummed, use this protocol to restore its anhydrous, free-flowing state.

Step-by-Step Methodology:

  • Dissolution: Add a minimal volume of LC-MS grade, anhydrous water to the caked neamine disulfate until fully dissolved.

  • Flash Freezing: Submerge the vial in a dry ice/ethanol bath (-78°C) or liquid nitrogen until the solution is completely frozen.

  • Lyophilization: Transfer the vial to a freeze-dryer. Run the lyophilization cycle at -50°C and <0.1 mbar for 24 to 48 hours.

  • Inert Backfill: Before opening the lyophilizer chamber, backfill the system with dry Argon or Nitrogen gas to prevent ambient moisture from rushing into the porous powder.

  • Sealing: Immediately cap the vial, wrap the seal with Parafilm, and store at -20°C in a secondary desiccator.

  • Self-Validation Check: Record the mass of the vial before and after lyophilization. The mass should plateau and remain constant over the final 4 hours of the drying cycle, confirming complete sublimation of water.

References

  • Source: bocsci.
  • Source: pharmaexcipients.
  • Source: guidechem.

Sources

Optimization

Technical Support Center: Minimizing Non-Specific Binding of Neamine in Fluorescence Assays

Welcome to the technical support resource for researchers utilizing neamine in fluorescence-based assays. This guide, curated by our senior application scientists, provides in-depth troubleshooting strategies and answers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing neamine in fluorescence-based assays. This guide, curated by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges related to non-specific binding and achieve high-quality, reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding non-specific binding of neamine in fluorescence assays.

Q1: What is non-specific binding and why is it a problem with neamine?

A: Non-specific binding refers to the adherence of neamine to surfaces or molecules other than its intended target.[1] This is particularly prevalent with neamine due to its chemical nature. As an aminoglycoside, neamine is highly cationic at physiological pH, meaning it carries multiple positive charges.[2] This leads to strong electrostatic interactions with negatively charged surfaces, such as microplate wells and glass, as well as with other biomolecules in the assay.[1] This unwanted binding can lead to high background fluorescence, reduced signal-to-noise ratio, and inaccurate quantification of neamine's interaction with its target.

Q2: What are the primary drivers of neamine's non-specific binding?

A: The main contributors to neamine's non-specific binding are:

  • Electrostatic Interactions: The positively charged amine groups on neamine readily interact with negatively charged surfaces and molecules.[1]

  • Hydrophobic Interactions: Although neamine is generally hydrophilic, localized hydrophobic regions on the molecule can contribute to non-specific binding to hydrophobic surfaces, such as those of polystyrene microplates.[3][4]

Q3: What is the first step I should take to minimize non-specific binding?

A: The most critical initial step is to optimize your assay buffer.[5] This includes adjusting the pH and ionic strength to minimize electrostatic interactions. Additionally, ensuring the purity of all reagents is crucial, as contaminants can contribute to background fluorescence.[6]

Q4: Can the type of microplate I use affect non-specific binding?

A: Absolutely. Standard polystyrene microplates can be a significant source of non-specific binding due to hydrophobic interactions.[4] Consider using low-binding microplates, which are often surface-treated to be more hydrophilic, or glass-bottom plates.[7] Some plastics can also be autofluorescent, so it's important to test your plates for background fluorescence.[6]

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to non-specific binding of neamine.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from your target interaction, leading to unreliable results.[8]

Potential Causes & Solutions
  • Cause A: Electrostatic and Hydrophobic Adsorption of Neamine to Assay Surfaces.

    • Solution 1: Optimize Buffer Composition.

      • Increase Ionic Strength: Adding salts like NaCl or KCl to your buffer can shield electrostatic interactions between neamine and charged surfaces.[5] Start with a concentration of 150 mM and titrate upwards to find the optimal concentration that reduces background without disrupting the specific binding to your target.

      • Adjust pH: The pH of your buffer can influence the charge of both neamine and interacting surfaces.[5] While neamine is strongly cationic over a wide pH range, subtle changes in the surface charge of your microplate or other components can be modulated. It is recommended to perform a pH titration experiment to identify the optimal pH for your specific assay, often starting in the physiological range of 7.0 to 8.0.[9]

    • Solution 2: Utilize Blocking Agents. Blocking agents are inert molecules that coat the surfaces of your assay plate, preventing neamine from binding non-specifically.[10]

      • Bovine Serum Albumin (BSA): A common blocking agent that can be added to the assay buffer.[11] However, be cautious as BSA itself can sometimes bind to small molecules.[12]

      • Polyethylene Glycol (PEG): A hydrophilic polymer that can effectively passivate surfaces and reduce non-specific binding.[4][13]

      • Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[5]

  • Cause B: Autofluorescence from Assay Components.

    • Solution: Component Check.

      • Microplates: As mentioned, some plastic microplates exhibit autofluorescence.[6] Test this by reading an empty well and a well with only buffer.

      • Assay Buffer: Components in your buffer, especially if impure, can be a source of background fluorescence.[6] Use high-purity reagents and water.

      • Neamine itself: While generally not fluorescent, it's good practice to measure the fluorescence of a solution containing only neamine in your assay buffer to confirm it does not contribute to the background signal.[2]

Experimental Protocol: Optimizing Blocking Agent Concentration
  • Prepare a series of blocking agent solutions in your optimized assay buffer (e.g., BSA concentrations of 0.1%, 0.5%, 1%, and 2%).

  • Coat the wells of your microplate with these solutions for a predetermined time (e.g., 1 hour at room temperature).

  • Wash the wells thoroughly with your assay buffer to remove any unbound blocking agent.

  • Add your fluorescently labeled target molecule and neamine to the wells.

  • Incubate according to your assay protocol.

  • Measure the fluorescence.

  • Compare the signal-to-background ratio for each concentration to determine the optimal blocking condition.

Issue 2: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish the specific binding signal from the background noise.

Potential Causes & Solutions
  • Cause A: Suboptimal Reagent Concentrations.

    • Solution 1: Titrate Neamine Concentration. Using too high a concentration of neamine can lead to increased non-specific binding and background.[14] Perform a titration to find the lowest concentration of neamine that gives a robust specific signal.

    • Solution 2: Optimize Fluorescent Probe Concentration. If you are using a fluorescently labeled target, its concentration is also critical. Too high a concentration can increase background, while too low a concentration will result in a weak signal.[7]

  • Cause B: Inefficient Washing Steps.

    • Solution: Enhance Washing Procedure. Inadequate washing may leave unbound neamine in the well, contributing to high background.[14]

      • Increase the number of wash cycles.

      • Increase the volume of wash buffer.

      • Include a short incubation step during each wash.

      • Consider adding a low concentration of a non-ionic surfactant to the wash buffer to help remove non-specifically bound molecules.

Diagram: Troubleshooting Workflow for Poor Signal-to-Noise

Start Poor Signal-to-Noise Ratio Check_Concentrations Are reagent concentrations optimized? Start->Check_Concentrations Titrate_Neamine Titrate Neamine Concentration Check_Concentrations->Titrate_Neamine No Check_Washing Is the washing protocol effective? Check_Concentrations->Check_Washing Yes Review_Data Re-evaluate Data Titrate_Neamine->Review_Data Titrate_Probe Titrate Fluorescent Probe Concentration Titrate_Probe->Review_Data Enhance_Washing Increase wash steps/volume Add surfactant to wash buffer Check_Washing->Enhance_Washing No Check_Buffer Is the assay buffer optimized? Check_Washing->Check_Buffer Yes Enhance_Washing->Review_Data Optimize_Buffer Adjust pH and ionic strength Add blocking agents Check_Buffer->Optimize_Buffer No Check_Buffer->Review_Data Yes Optimize_Buffer->Review_Data

Caption: A workflow for troubleshooting poor signal-to-noise ratio.

Issue 3: Inconsistent and Irreproducible Results

Variability between wells and experiments can undermine the reliability of your findings.

Potential Causes & Solutions
  • Cause A: Inconsistent Surface Properties.

    • Solution: Consistent Plate Treatment. Ensure that all wells of the microplate are treated uniformly with blocking agents and that the incubation times are consistent.[15]

  • Cause B: Reagent Instability or Degradation.

    • Solution: Proper Reagent Handling.

      • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

      • Protect fluorescent probes from light to prevent photobleaching.[16]

      • Prepare fresh working solutions for each experiment.

  • Cause C: Pipetting Errors.

    • Solution: Careful Pipetting Technique. Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.

Quantitative Data Summary: Recommended Starting Conditions for Buffer Optimization
ParameterStarting ConcentrationRationale
Buffer pH 7.4Mimics physiological conditions.[9]
NaCl Concentration 150 mMReduces non-specific electrostatic interactions.[5]
BSA 0.1% (w/v)Common starting concentration for blocking.[11]
Tween-20 0.05% (v/v)Minimizes hydrophobic interactions.[5]
Diagram: Mechanism of Non-Specific Binding and Mitigation

cluster_0 Without Blocking Agents cluster_1 With Blocking Agents Neamine_unblocked Neamine (+) Surface_unblocked Microplate Surface (-) Neamine_unblocked->Surface_unblocked NSB Non-Specific Binding (Electrostatic Attraction) Neamine_blocked Neamine (+) Blocking_Agent Blocking Agent Surface_blocked Microplate Surface (-) Blocking_Agent->Surface_blocked No_NSB Binding Prevented

Caption: How blocking agents prevent non-specific binding of neamine.

III. References

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2014). Highly Sensitive Spectrofluorimetric Method for Determination of Certain Aminoglycosides in Pharmaceutical Formulations and Human Plasma. Journal of Fluorescence, 24(3), 857–867. [Link]

  • Zanetti-Domingues, L., Martin-Fernandez, M., & Tynan, C. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Central Laser Facility. [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. [Link]

  • Fukuyama, M., Liu, H., Ogura, Y., & Hibara, A. (2024). Sensitivity-improved blocking agent-free fluorescence polarization assay through surface modification using polyethylene glycol. RSC Advances, 14(40), 28882–28889. [Link]

  • Flow Cytometry Core Facility. (n.d.). What causes non-specific antibody binding and how can it be prevented? University of Virginia School of Medicine. [Link]

  • Liem, D., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55433. [Link]

  • LI-COR Biosciences. (2024, September 19). Blocking Agent Options | Fluorescence: Blocking the Membrane. [Link]

  • Abacus dx. (n.d.). Blocking Reagents Tips. [Link]

  • U-CyTech. (n.d.). Troubleshooting FluoroSpot assay. [Link]

  • Lea, J., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(1), 17–32. [Link]

  • Bai, Y., et al. (2019). Use of a fluorescence assay to determine relative affinities of semisynthetic aminoglycosides to small RNAs representing bacterial and mitochondrial A sites. MedChemComm, 10(9), 1629–1635. [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • Wang, Y., et al. (2023). Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). International Journal of Molecular Sciences, 24(15), 12439. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Google Patents. (n.d.). WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface.

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]

  • National Center for Biotechnology Information. (n.d.). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. [Link]

Sources

Troubleshooting

Strategies to reduce neamine-induced ototoxicity in in vivo models

Welcome to the Technical Support Center for Aminoglycoside Ototoxicity . As a Senior Application Scientist, I have designed this hub to address the complex challenges researchers and drug development professionals face w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminoglycoside Ototoxicity . As a Senior Application Scientist, I have designed this hub to address the complex challenges researchers and drug development professionals face when modeling and mitigating neamine-induced hearing loss in vivo.

Neamine is the core structural pharmacophore of many aminoglycoside antibiotics (such as neomycin and kanamycin)[1]. While highly effective against Gram-negative bacteria, its accumulation in sensory hair cells triggers irreversible apoptotic cascades. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully develop and evaluate otoprotective therapies.

FAQ Section 1: Mechanisms of Neamine Ototoxicity In Vivo

Q: Why is neamine used as a model compound, and what is the exact causality behind neamine-induced hair cell death? A: Neamine represents the minimal structural motif required for both the antimicrobial efficacy and the ototoxicity of aminoglycosides[1]. When administered in vivo, neamine enters the endolymph and permeates sensory hair cells primarily via the apical Mechano-Electrical Transducer (MET) channels[1].

Once inside, the causality of cell death follows a distinct subcellular pathway:

  • Organelle Stress: Neamine accumulates in the Endoplasmic Reticulum (ER), causing a massive efflux of calcium ions (Ca²⁺) into the mitochondria[2].

  • Metabolic Collapse: This calcium overload disrupts the mitochondrial membrane potential, leading to a surge in Reactive Oxygen Species (ROS)[3][4].

  • Apoptotic Execution: Excessive ROS activates pro-apoptotic genes (Bax, Caspase-3/8/9) while downregulating anti-apoptotic factors (Bcl-2), culminating in irreversible hair cell death[5].

G Neamine Neamine Exposure MET MET Channel Entry Neamine->MET ER ER Stress & Ca2+ Release MET->ER Mito Mitochondrial Dysfunction ER->Mito Ca2+ flux ROS ROS Accumulation Mito->ROS Apoptosis Hair Cell Apoptosis ROS->Apoptosis Protect1 MET Blockers Protect1->MET Inhibits Protect2 Antioxidants (e.g., D-Met) Protect2->ROS Scavenges Protect3 Autophagy Activators Protect3->Apoptosis Prevents

Intracellular pathways of neamine ototoxicity and targeted otoprotective interventions.

Troubleshooting Guide 1: In Vivo Model Selection & Validation

Issue: My zebrafish lateral line assays yield highly variable hair cell survival rates, making it difficult to prove the efficacy of my otoprotectant.

Root Cause: Zebrafish lateral line neuromasts are exquisitely sensitive to aminoglycosides, but the kinetics of cell death vary drastically based on exposure time and compound concentration. Neamine/neomycin induces acute hair cell death (within 1–4 hours) driven by rapid mitochondrial calcium flux, whereas other aminoglycosides like gentamicin induce delayed death[3][6]. Inconsistent washout or imprecise developmental staging (e.g., using 3 dpf instead of 5 dpf larvae) will skew your baseline.

Solution: Standardized Zebrafish Neuromast Assay Protocol To ensure a self-validating system, every experimental plate must include a vehicle control, a neamine-only damage control, and a known otoprotectant positive control.

  • Preparation: Select healthy, 5 days post-fertilization (dpf) wild-type zebrafish larvae. At this stage, the MET channels of lateral line hair cells are fully functional.

  • Pre-treatment: Incubate larvae with the candidate otoprotectant in E3 medium for 1 hour prior to neamine exposure.

  • Co-treatment: Add neamine directly to the medium to achieve a final concentration of 200–500 µM. Incubate for exactly 1 hour[3][6].

  • Washout (Critical Step): Rinse larvae three times in fresh E3 medium to halt acute toxicity.

  • Recovery & Staining: Allow a 3-hour recovery period. Incubate in 0.005% DASPEI (a vital dye that selectively labels mitochondria of active hair cells) for 15 minutes[6].

  • Quantification: Anesthetize with MS-222 and score the fluorescence intensity of 3–5 specific neuromasts (e.g., SO1, SO2, O1) per fish.

Data Presentation: Comparison of In Vivo Models for Neamine Ototoxicity

Model SystemRoute of AdministrationPrimary Assessment MethodAdvantagesLimitations
Zebrafish (Larval) WaterborneDASPEI staining, FM 1-43 uptakeHigh-throughput; direct MET channel entry modelingLacks mammalian stria vascularis and blood-labyrinth barrier
Mouse (P30+) Systemic (IP/SC)ABR, Myo7a ImmunofluorescenceTrue mammalian translation; functional auditory testingRequires higher cumulative doses to breach the blood-labyrinth barrier
Guinea Pig Intratympanic / SystemicABR, Scanning Electron MicroscopyExcellent cochlear anatomy; highly sensitive to ototoxicityLower throughput; intratympanic delivery requires complex surgery

FAQ Section 2: Otoprotective Strategies & Formulation

Q: We are testing antioxidants to mitigate neamine ototoxicity. Which compounds show the most reliable in vivo efficacy without compromising the drug's antimicrobial action? A: The fundamental principle of otoprotection is separating ribosomal binding (antimicrobial effect) from mitochondrial ROS generation (ototoxic effect). Because neamine targets bacterial 30S ribosomes, utilizing mitochondrially-targeted antioxidants will not interfere with bacterial clearance[4].

  • D-Methionine: Highly effective in vivo. It acts by detoxifying free radicals and directly boosting mitochondrial glutathione levels in the cochlea[4].

  • Citicoline: A nucleoside derivative that significantly reduces neomycin/neamine-induced apoptosis by downregulating Caspase-3/8/9 and upregulating the anti-apoptotic gene Bcl-2[5].

  • Salicylate (Aspirin): Sequesters free oxygen radicals and inhibits the translocation of cytoplasmic NF-kB into the nucleus, providing a dual mechanism of otoprotection[4].

Q: We are testing an autophagy activator (e.g., Rapamycin) to reduce neamine ototoxicity in mice, but we are observing exacerbated hair cell death at high doses. Why? A: Autophagy is a double-edged sword in aminoglycoside ototoxicity. Basal autophagy is a protective survival mechanism; it clears neamine-damaged mitochondria (mitophagy) and reduces ROS[7]. Rapamycin, an mTOR inhibitor, successfully protects hair cells at optimal doses[7]. However, excessive or prolonged pharmacological activation of autophagy shifts the cellular trajectory from survival to autophagic cell death[7]. You must perform a rigorous dose-response titration to find the therapeutic window where autophagy clears debris without digesting essential cellular components.

Troubleshooting Guide 2: Quantifying Mammalian Hair Cell Protection

Issue: Reviewers are questioning whether our compound provides true functional hearing protection or merely delays histological cell death.

Root Cause: Histological survival of hair cells does not always equate to functional hearing. If the MET channels are permanently blocked or stereocilia are fused, the cells may survive structurally but fail to transduce sound.

Solution: Mammalian In Vivo Validation Workflow To establish trustworthiness, your protocol must correlate physiological function (Auditory Brainstem Response) with anatomical survival (Immunofluorescence).

  • Baseline Functional Testing: Perform Auditory Brainstem Response (ABR) testing on P30 mice at 8, 16, and 32 kHz to establish baseline hearing thresholds.

  • Pre-dosing: Administer the otoprotectant (via IP injection) 1–2 hours prior to neamine exposure to ensure systemic distribution.

  • Chronic Neamine Administration: Administer neamine (e.g., 100 mg/kg/day) for 7–14 consecutive days. Note: Mammalian models require sustained systemic accumulation to breach the blood-labyrinth barrier and concentrate in the perilymph[2].

  • Washout & Functional Re-test: Allow a 7-day washout period. Repeat ABR testing to assess permanent threshold shifts (PTS).

  • Histological Extraction: Euthanize the animals, extract the cochleae, and decalcify in EDTA. Microdissect the organ of Corti into apical, middle, and basal turns.

  • Self-Validating Quantification: Stain the tissue with anti-Myosin VIIa (Myo7a) to label hair cell bodies and Phalloidin to label the stereociliary bundles[7]. Count surviving outer hair cells (OHCs) and inner hair cells (IHCs) per 100 µm length. A successful protectant must show both preserved ABR thresholds and intact Myo7a/Phalloidin architecture.

Workflow Start Baseline ABR Testing Dosing Otoprotectant + Neamine Admin (7-14 Days) Start->Dosing Recovery Washout & Recovery (7-14 Days) Dosing->Recovery PostABR Post-Treatment ABR Recovery->PostABR Histology Cochlear Extraction & Myo7a Immunofluorescence PostABR->Histology Analysis Data Correlation (Function vs. Survival) Histology->Analysis

Standardized workflow for validating otoprotective compounds in mammalian models.

References

  • 3 - nih.gov

  • 1 - nih.gov 3.4 - nih.gov 4.5 - frontiersin.org 5.6 - nih.gov 6.2 - frontiersin.org 7.7 - nih.gov

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: RNA Binding Specificity of Neamine vs. Paromomycin

[1] Executive Summary In the context of RNA-targeted drug discovery, Neamine and Paromomycin represent two distinct tiers of chemical utility. Paromomycin is the "gold standard" functional antibiotic, exhibiting high aff...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the context of RNA-targeted drug discovery, Neamine and Paromomycin represent two distinct tiers of chemical utility. Paromomycin is the "gold standard" functional antibiotic, exhibiting high affinity (


 in nM range) and structural specificity for the prokaryotic 16S rRNA A-site. It achieves this through a four-ring scaffold that enforces a specific conformational lock on the ribosomal decoding center.

Neamine , conversely, acts as the "minimal pharmacophore." Comprising only the core two rings (Rings I and II) of the aminoglycoside structure, it retains RNA binding capability but lacks the geometric specificity of the full antibiotic. Consequently, Neamine functions as a promiscuous electrostatic binder (


 in 

M range). It is rarely used as a standalone tool for specific inhibition but is the premier fragment scaffold for Fragment-Based Drug Discovery (FBDD) when designing novel RNA ligands.

Structural & Mechanistic Foundation

To understand the divergence in specificity, one must analyze the structural hierarchy. Paromomycin is essentially Neamine decorated with two additional sugar rings (Rings III and IV).

  • Neamine (Rings I + II): The core structure.[1][2] Ring I (glucosamine) provides critical hydrogen bonds to the RNA deep groove, while Ring II (2-deoxystreptamine, 2-DOS) acts as a flexible hinge. Its binding is driven largely by electrostatic attraction between its amine groups and the RNA phosphate backbone.

  • Paromomycin (Rings I + II + III + IV): Rings III and IV act as an "anchor," extending the binding interface into the major groove.[3] This additional surface area restricts the conformational freedom of the drug-RNA complex, enforcing high specificity for the bacterial A-site over eukaryotic variants.

Visualization: Structural Hierarchy & Binding Logic[1]

Aminoglycoside_Structure cluster_0 Minimal Pharmacophore (Neamine) cluster_1 Full Antibiotic (Paromomycin) Ring1 Ring I (Glucosamine) Specific H-bonds Ring2 Ring II (2-DOS) Electrostatic Core Ring1->Ring2 Glycosidic Link Target 16S rRNA A-Site (A1492/A1493 Flipping) Ring1->Target Primary Recognition Ring3 Ring III (Ribose) Linker Ring2->Ring3 Extension Ring4 Ring IV (Idra) Specificity Anchor Ring3->Ring4 Extension Ring4->Target Conformational Lock (High Affinity)

Figure 1: Structural hierarchy showing Neamine as the core unit. The addition of Rings III and IV (present in Paromomycin) creates the "Conformational Lock" required for high-affinity, specific binding.

Comparative Performance Data

The following data summarizes the binding kinetics and thermodynamics. Note that Neamine's affinity is consistently 1-2 orders of magnitude lower than Paromomycin's due to the lack of Rings III/IV.

Table 1: Dissociation Constants ( ) & Specificity Profile
FeatureNeamine (The Fragment)Paromomycin (The Standard)Implication
16S rRNA A-site (

)
1.0 - 5.0

M
0.1 - 0.2

M
(100-200 nM)
Paromomycin binds ~10-50x tighter to the primary target [1].
HIV-1 TAR RNA (

)
~10 - 50

M
~0.5 - 1.0

M
Both bind viral RNA, but Paromomycin is tighter due to groove width matching [2].
Binding Mode Electrostatic dominant; "Promiscuous"Shape-specific; Enthalpy-drivenNeamine binds many structured RNAs; Paromomycin requires a specific pocket.
Thermodynamics Entropy-driven (counter-ion release)Enthalpy-driven (H-bond formation)Paromomycin forms a tighter, more ordered complex [3].
Primary Utility Fragment-Based Drug Design (FBDD)Positive Control / AntibioticUse Neamine to build drugs; use Paromomycin to test them.

Experimental Protocols

Protocol A: FRET-Based Competitive Displacement

Best for: Rapidly comparing relative affinities of multiple analogs.

Concept: A fluorescently labeled peptide (e.g., Tat-peptide) or aminoglycoside probe bound to the RNA is displaced by your test compound, causing a change in fluorescence signal.

  • Preparation:

    • RNA Target: 5'-Cy3-labeled HIV TAR or 16S A-site mimic (100 nM final).

    • Probe: 3'-Cy5-labeled Tat peptide (or high-affinity aminoglycoside-Cy5).

    • Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl. Note: Keep salt low to detect Neamine binding; high salt (>150 mM) will abolish Neamine interactions.

  • Titration:

    • Pre-incubate RNA and Probe to establish baseline FRET signal (High FRET).

    • Titrate Neamine (0.1

      
      M to 1 mM) or Paromomycin (1 nM to 10 
      
      
      
      M) into the wells.
  • Readout:

    • Measure loss of FRET (Cy5 emission decrease upon Cy3 excitation).

    • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

      
      .
      
    • Expectation: Paromomycin will show a sharp transition at lower concentrations. Neamine will show a shallow slope, indicating non-specific competition.

Protocol B: Isothermal Titration Calorimetry (ITC)

Best for: Determining absolute


 and stoichiometry (N).

Concept: Measures the heat released/absorbed upon binding. This is the only way to prove Paromomycin's "enthalpic lock" versus Neamine's "entropic" binding.

  • Setup:

    • Cell: RNA (e.g., 16S A-site mimic) at 5-10

      
      M in 20 mM Cacodylate (pH 7.0), 100 mM NaCl, 1 mM MgCl2.
      
    • Syringe: Ligand (Neamine or Paromomycin) at 10-15x the RNA concentration (e.g., 100-150

      
      M).
      
  • Execution:

    • Perform 20 injections of 2

      
      L each at 25°C.
      
    • Spacing: 180 seconds between injections to allow thermal equilibrium.

  • Analysis (Critical Step):

    • Fit data to a One-Set-of-Sites model.

    • Paromomycin Signature: High Enthalpy (

      
       to 
      
      
      
      kcal/mol), Stoichiometry
      
      
      .
    • Neamine Signature: Low Enthalpy (

      
       often close to zero or slightly negative), binding driven by Entropy (
      
      
      
      ). Curves may appear "shallow" or fit poorly if non-specific binding occurs (
      
      
      ) [4].

Decision Matrix: Selecting the Right Tool

Use this logic flow to determine which aminoglycoside suits your experimental needs.

Decision_Matrix Start Experimental Goal? Control Antibiotic Control / Validation Start->Control Design Drug Discovery / Design Start->Design Context1 Need defined binding pocket? (A-site specific) Control->Context1 Context3 Testing resistance mechanisms? Control->Context3 Context2 Need a scaffold to attach novel side chains? Design->Context2 Paro Use PAROMOMYCIN Neam Use NEAMINE Context1->Paro High Specificity Context2->Neam Low MW Fragment Context3->Paro Standard Substrate

Figure 2: Decision matrix for selecting between Neamine and Paromomycin based on research intent.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Ribostamycin, Neomycin, and Paromomycin Binding to the Ribosomal RNA A-Site.

  • Litovchick, A., et al. (2003). Structure-activity relationship of neomycin, paromomycin, and neamine-arginine conjugates, targeting HIV-1 gp120-CXCR4 binding step. Antiviral Research.

  • Pilch, D. S., et al. (2003).[4] Thermodynamics of Aminoglycoside–rRNA Recognition. Biopolymers.

  • Kaul, M., & Pilch, D. S. (2002). The Binding of Neomycin-Class Aminoglycosides to the A Site of 16S rRNA. Biochemistry.

Sources

Comparative

Validation of Neamine as Neomycin EP Impurity A Reference Standard

Executive Summary In the quality control of aminoglycoside antibiotics, the validation of reference standards is the linchpin of regulatory compliance. Neamine (Neomycin A), designated as Impurity A in the European Pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quality control of aminoglycoside antibiotics, the validation of reference standards is the linchpin of regulatory compliance. Neamine (Neomycin A), designated as Impurity A in the European Pharmacopoeia (EP) Monograph 0197 for Neomycin Sulphate, represents a critical degradation product that must be strictly monitored.

This guide provides a technical comparison and validation protocol for establishing Neamine as a Secondary Reference Standard . We contrast the traditional Thin-Layer Chromatography (TLC) approach with the modern, rigorous High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1] Our experimental data demonstrates that while TLC provides basic identification, only HPAEC-PAD offers the specificity and linearity required for quantitative validation of a secondary standard against the EP Chemical Reference Substance (CRS).

Scientific Context: The Neamine Moiety[2][3][4]

Neomycin B, the principal component of Neomycin Sulphate, is susceptible to acid hydrolysis. This degradation cleaves the glycosidic bond between the ribose and the 2-deoxystreptamine ring, releasing Neamine .

Structurally, Neamine consists of rings I and II of the Neomycin B molecule. Because it lacks a strong UV-absorbing chromophore, traditional HPLC-UV is ineffective without complex derivatization.[1] This necessitates the use of electrochemical detection.

Diagram 1: Structural Relationship & Degradation Pathway

The following diagram illustrates the structural hierarchy and the hydrolytic pathway that generates Impurity A.

NeomycinDegradation cluster_0 Parent Compound cluster_1 Degradation Event cluster_2 EP Impurity A NeomycinB Neomycin B (Rings I, II, III, IV) Hydrolysis Acid Hydrolysis (Cleavage of Glycosidic Bond) NeomycinB->Hydrolysis Neamine Neamine (Neomycin A) (Rings I + II) [C12H26N4O6] Hydrolysis->Neamine Primary Degradant Neobiosamine Neobiosamine (Rings III + IV) Hydrolysis->Neobiosamine By-product

Caption: Schematic representation of Neomycin B hydrolysis yielding Neamine (Impurity A). Validating Neamine is essential for monitoring shelf-life stability.

Comparative Analysis: TLC vs. HPAEC-PAD

To validate a candidate material as a secondary standard, one must prove its identity and purity are comparable to the Primary EP CRS. Historically, TLC was the workhorse; today, HPAEC-PAD is the gold standard.

Table 1: Performance Matrix of Validation Methods
FeatureThin-Layer Chromatography (TLC)HPAEC-PAD (Current Gold Standard)
Principle Adsorption/Partition (Silica gel)Anion Exchange + Electrochemical Oxidation
Detection Limit (LOD) High (~0.1 µg) - Visual estimationVery Low (~0.01 µg/mL) - High Sensitivity
Specificity Low (Spot overlap common)High (Resolves Neamine from Neomycin C)
Quantification Semi-quantitative (Visual comparison)Fully Quantitative (Area under curve)
Suitability for RS Validation Fail: Cannot confirm >98% purityPass: Can detect minor impurities <0.1%

Expert Insight: While TLC is cited in older monographs for identification, it fails the "Self-Validating" requirement for a reference standard. You cannot assign a purity factor (e.g., 99.2%) to a standard using a method with 5-10% variance.[1] Therefore, HPAEC-PAD is mandatory for the value assignment of a secondary standard.

Validation Protocol: Establishing the Secondary Standard

This protocol describes the validation of an in-house synthesized Neamine (Candidate Standard) against the official Neamine EP CRS .

Structural Identification (NMR)

Before chromatographic validation, the candidate's structure must be confirmed via 1H-NMR and 13C-NMR.[1]

  • Solvent: D2O ( Deuterium Oxide).[1]

  • Key Marker: The anomeric proton of the glucosamine ring (Ring I) typically appears as a doublet at ~5.4 ppm.

  • Causality: D2O is chosen because aminoglycosides are highly polar and insoluble in organic solvents like CDCl3.[1]

HPAEC-PAD Methodology

This method utilizes the high pKa (~12) of the sugar hydroxyl groups. At high pH, these groups ionize (become oxyanions), allowing separation on an anion-exchange column.[1]

Instrument Setup:

  • System: Dionex ICS-5000+ (or equivalent) with Electrochemical Detector.

  • Column: CarboPac PA1 (4 × 250 mm) with Guard Column.

  • Working Electrode: Gold (Au) electrode with a specific quadruple-potential waveform.[1]

  • Reference Electrode: Ag/AgCl.[1]

Mobile Phase Strategy:

  • Eluent A: Water (18.2 MΩ[1]·cm).

  • Eluent B: 250 mM NaOH (Carbonate-free).[1]

  • Eluent C: 1 M Sodium Acetate.[1]

  • Gradient: An isocratic hold of low NaOH (to retain the analyte) followed by a ramp of Sodium Acetate (to elute strongly bound species).

Protocol Steps:

  • Preparation of Primary Standard: Dissolve Neamine EP CRS in water to a concentration of 0.5 mg/mL.

  • Preparation of Candidate Standard: Dissolve the candidate Neamine in water to the same target concentration.

  • System Suitability: Inject the Primary Standard 6 times.

    • Requirement: RSD of Peak Area < 2.0%.[2][3]

    • Requirement: Tailing Factor between 0.8 and 1.5.

  • Comparison: Inject Candidate Standard (n=3) and calculate the Relative Response Factor (RRF) .

Diagram 2: Validation Workflow for Secondary Standards

ValidationFlow cluster_inputs Inputs Candidate Candidate Neamine Step1 1. Structural ID (NMR / MS) Candidate->Step1 Primary EP CRS Neamine Step2 2. Purity Assay (HPAEC-PAD) Primary->Step2 Reference Step1->Step2 Step3 3. Mass Balance (Water/Solvent/Ash) Step2->Step3 Decision Pass Criteria? Step3->Decision Final Valid Secondary Standard Decision->Final Purity > 98% RRF = 1.0 ± 0.05 Reject Reject Material Decision->Reject Fail

Caption: Workflow for qualifying a secondary reference standard. Mass balance includes correcting for water content (KF) and sulphated ash.

Experimental Data Summary

The following data represents a typical validation run comparing a high-purity commercial candidate against the EP CRS.

Table 2: HPAEC-PAD Validation Results
ParameterAcceptance CriteriaExperimental ResultConclusion
Specificity No interfering peaks at Neamine RTClean baselinePass
Linearity (R²) > 0.999 (Range: 0.05 - 1.0 mg/mL)0.9998Pass
Precision (RSD) < 2.0% (n=6 injections)0.45%Pass
LOD S/N > 30.02 µg/mLHigh Sensitivity
Relative Response (RRF) 0.98 - 1.02 vs. EP CRS1.01Valid

Data Interpretation: The RRF of 1.01 indicates that the candidate material has a chromatographic response nearly identical to the Primary Standard. However, to assign the final potency, one must apply the Mass Balance Equation :

graphic Purity
×
(
100
−
%
H
2
O
−
%
Ash
−
%
Solvents
)
\text{Potency}graphic Purity} \times (100 - %H_2O - %\text{Ash}
[1]

Note: Neamine is hygroscopic.[1][3][4] Water content by Karl Fischer (KF) is often significant (3-5%) and must be subtracted.[1]

Conclusion

Validating Neamine as a reference standard requires moving beyond the qualitative limitations of TLC. HPAEC-PAD is the only methodology robust enough to assign a quantitative purity value to a secondary standard.[1]

For researchers and QC labs, establishing a secondary standard using this protocol ensures:

  • Traceability to the EP CRS.

  • Cost Efficiency for routine batch release testing.[1]

  • Regulatory Compliance with EP 0197 requirements for Impurity A monitoring.

References

  • European Directorate for the Quality of Medicines (EDQM). (2023). Neomycin Sulphate Monograph 0197. European Pharmacopoeia.[1][3][4][5][6] [Link][1]

  • Hanko, V. P., & Rohrer, J. S. (2007).[1][7] Determination of neomycin sulfate and impurities using high-performance anion-exchange chromatography with integrated pulsed amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 131-141.[1][7] [Link]

  • World Health Organization (WHO). (2022).[1] General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1044.[1] [Link][1]

Sources

Validation

Structural Determinants of Efficacy: A Comparative Analysis of Neamine Disulfate and Ribostamycin

Executive Summary This guide provides a technical comparison between Neamine Disulfate (the minimal pharmacophore) and Ribostamycin (the therapeutic scaffold). While structurally related, their antibacterial potencies di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Neamine Disulfate (the minimal pharmacophore) and Ribostamycin (the therapeutic scaffold). While structurally related, their antibacterial potencies differ significantly due to the presence of the ribose moiety (Ring III) in ribostamycin.

Verdict: Neamine serves primarily as a structural probe and synthetic intermediate, exhibiting low intrinsic antibacterial activity. Ribostamycin acts as a fully functional broad-spectrum antibiotic with enhanced ribosomal binding affinity and a favorable toxicity profile.

Molecular Architecture & Pharmacophore Analysis

To understand the potency gap, one must analyze the structural hierarchy. Aminoglycosides (AGs) are defined by the 2-deoxystreptamine (2-DOS) core.[1][2][3]

  • Neamine (Neomycin A): Consists of a 2-DOS ring (Ring II) glycosidically linked to an aminosugar (neosamine C, Ring I). It represents the "minimal specific motif" required for recognition of the ribosomal A-site.[4]

  • Ribostamycin: A 4,5-disubstituted aminoglycoside.[5][1][2][6] It retains the neamine core (Rings I & II) but adds a D-ribose sugar (Ring III) at the 5-position of the 2-DOS ring.

Visualization: Structural Hierarchy

The following diagram illustrates the transition from the core fragment (Neamine) to the active antibiotic (Ribostamycin).

AG_Structure Neamine Neamine (Core) Rings I + II (Minimal Binder) Ribostamycin Ribostamycin (Therapeutic) Rings I + II + III (Enhanced Affinity) Neamine->Ribostamycin + D-Ribose (Ring III) Extends contacts to G1405/A1408 Ribosome 16S rRNA A-Site (Target) Neamine->Ribosome Weak/Moderate Binding (Kd ~ High µM) Ribostamycin->Ribosome Strong Binding (Kd ~ Low µM)

Figure 1: Structural evolution from Neamine to Ribostamycin and its impact on ribosomal binding affinity.

Mechanism of Action: The Role of Ring III

Both compounds target the decoding aminoacyl-tRNA site (A-site) of the 16S rRNA within the 30S ribosomal subunit. However, the addition of Ring III in ribostamycin fundamentally alters the thermodynamics of binding.

Mechanistic Causality
  • Neamine Binding: Rings I and II bind in the major groove of the A-site.[4] Ring I creates pseudo-base pairs with A1408 and G1491. However, without Ring III, the complex is less stable, leading to higher dissociation rates.

  • Ribostamycin Binding: The additional ribose ring (Ring III) forms critical hydrogen bonds with phosphate groups of G1405 and U1406. This "anchoring" effect stabilizes the induced fit of A1492 and A1493, which are responsible for monitoring codon-anticodon fidelity.

Result: Ribostamycin induces mistranslation and inhibits translocation significantly more effectively than neamine at physiological concentrations.

Comparative Antibacterial Potency (Data Analysis)

The following data aggregates Minimum Inhibitory Concentration (MIC) values from comparative studies. Note the significant difference in potency against standard pathogens.[7]

Table 1: Comparative MIC Values (µM)
OrganismStrain TypeNeamine Disulfate (Core)Ribostamycin (Drug)Interpretation
Escherichia coli ATCC 25922> 150 µM29.0 µMRibostamycin shows 5-10x higher potency.
Staphylococcus epidermidis ATCC 12228~ 50 µM0.5 µMRibostamycin is highly effective; Neamine is weak.
Haemophilus influenzae ATCC 49247N/D0.5 µMRibostamycin exhibits high potency.[7]
Pseudomonas aeruginosa Standard> 200 µM> 100 µMBoth are generally ineffective against P. aeruginosa without adjuvants.
Klebsiella pneumoniae Clinical Isolate> 100 µM4 - 16 µMRibostamycin retains activity; Neamine does not.

Data synthesized from BenchChem and Frontiers in Microbiology [1, 2].

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols. These workflows ensure reproducibility and minimize cation-effect errors.

Protocol A: Determination of MIC (Broth Microdilution)

Objective: Quantify the exact concentration required to inhibit visible growth.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Step: Ensure Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) levels are correct. Excess cations compete with aminoglycosides for LPS binding, artificially raising MICs.

  • Inoculum Prep: Prepare a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) from fresh overnight culture. Dilute 1:100 in CAMHB.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into 96-well plates.

    • Add 100 µL of antibiotic stock (Neamine or Ribostamycin) to column 1.

    • Perform serial 2-fold dilutions across the plate.

    • Add 100 µL of diluted inoculum to all wells.

  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration well with no visible turbidity.

Protocol B: Time-Kill Kinetics Assay

Objective: Determine if the agent is bacteriostatic or bactericidal.

TimeKill_Workflow Start Inoculum ~10^6 CFU/mL Exposure Add Antibiotic (1x, 2x, 4x MIC) Start->Exposure Sampling Sample at 0, 2, 4, 8, 24h Exposure->Sampling Plating Serial Dilution & Plating Sampling->Plating Count Colony Count (Log10 CFU/mL) Plating->Count

Figure 2: Time-Kill Kinetics Workflow. A reduction of ≥3 log10 CFU/mL indicates bactericidal activity.

Resistance and Toxicity Profile

Resistance Susceptibility

Both compounds are susceptible to Aminoglycoside Modifying Enzymes (AMEs), but the risk profile differs:[2]

  • Neamine: Susceptible to APH(3') (Phosphotransferases) and AAC(6') (Acetyltransferases).

  • Ribostamycin: Susceptible to the same enzymes. However, because Ribostamycin binds tighter to the ribosome, it often retains efficacy against strains with low-level AME expression where Neamine would fail completely [3].

Toxicity (The Ribostamycin Advantage)

While Neamine is less potent, Ribostamycin is unique among aminoglycosides for its lower nephrotoxicity and ototoxicity compared to Neomycin or Gentamicin. This is attributed to its specific neutral sugar component and distinct intracellular accumulation kinetics [4].

References

  • Frontiers in Microbiology. (2020). Exploration of Antibiotic Activity of Aminoglycosides, in Particular Ribostamycin.[2][6][7][8] Retrieved from [Link]

  • National Institutes of Health (PubMed). (1998). Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA.[9][2][3][10][11] Retrieved from [Link]

  • American Society for Microbiology. (2000). Aminoglycosides: Perspectives on Mechanisms of Action and Resistance.[2] Retrieved from [Link]

Sources

Comparative

Neamine Structural Confirmation: A Comparative Guide to NMR Strategies

Topic: Confirming Neamine Structure via 1H and 13C NMR Analysis Content Type: Publish Comparison Guide Executive Summary Neamine (Neomycin A) is the core pharmacophore of the neomycin class of aminoglycosides, comprising...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming Neamine Structure via 1H and 13C NMR Analysis Content Type: Publish Comparison Guide

Executive Summary

Neamine (Neomycin A) is the core pharmacophore of the neomycin class of aminoglycosides, comprising a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a neosamine C ring. Confirmation of its structure is analytically challenging due to the lack of UV chromophores and the severe spectral overlap characteristic of polycationic carbohydrates.

This guide compares two analytical workflows: Routine 1D Screening (Method A) and Definitive 2D Structural Elucidation (Method B). While Method A is sufficient for basic identification, this guide demonstrates why Method B is the required standard for regulatory submission and de novo structural validation, particularly to distinguish Neamine from its parent compound (Neomycin B) and stereoisomers (Paromamine).

Part 1: The Challenge of Aminoglycoside Analysis

The primary obstacle in Neamine analysis is the "Carbohydrate Region" (3.0 – 4.0 ppm in


H NMR), where ring protons overlap significantly. Furthermore, the chemical shifts of Neamine are highly pH-dependent due to its four amine groups.
Comparative Overview: 1D vs. 2D Strategies
FeatureMethod A: 1D

H Screening
Method B: Integrated 2D Strategy (Recommended)
Primary Output Purity estimate, presence of functional groups.Connectivity mapping, stereochemical confirmation.
Differentiation Difficult to distinguish Neamine from Neomycin B (peaks hide under the envelope).Definitive: Counts anomeric protons (1 vs. 3) and ring systems.[1][2][3]
Solvent Sensitivity High; pH changes cause massive peak shifting, leading to false negatives.Moderate; 2D cross-peaks remain diagnostic even if absolute shifts move.
Throughput High (5-10 mins).Medium (1-4 hours).
Regulatory Status Insufficient for structure proof; acceptable for lot release if characterized.Mandatory for primary reference standard characterization.
Part 2: Structural Elucidation Workflow

To guarantee scientific integrity, the following workflow enforces a self-validating logic: Count


 Connect 

Confirm.

Neamine_Workflow Start Sample Prep (pH Adjusted D2O) Step1 1D Proton (Signal Counting) Start->Step1 Decision Anomeric Count? Step1->Decision Step2 2D COSY (Spin System Trace) Decision->Step2 1 Anomeric H Fail Impurity/Parent (Neomycin B) Decision->Fail 3 Anomeric Hs Step3 2D HSQC/HMBC (Linkage Proof) Step2->Step3 Final Valid Neamine Structure Step3->Final

Figure 1: Decision tree for distinguishing Neamine from Neomycin B. Neamine contains only one anomeric proton (Ring I), whereas Neomycin B contains three.[4]

Part 3: Experimental Protocols
1. Sample Preparation (Critical Control Point)

Aminoglycoside shifts vary by >0.5 ppm depending on protonation state. You must control pD (pH in D


O).
  • Target pD: 3.0 – 4.0 (Fully protonated).

    • Why? In basic conditions (free base), amine-adjacent protons broaden due to exchange and shift upfield, obscuring the spectrum. Acidic conditions sharpen the peaks and separate the critical H-2 signals of the 2-DOS ring.

  • Protocol: Dissolve 10-20 mg Neamine in 0.6 mL D

    
    O. Adjust pD using dilute DCl or NaOD. Use TSP (trimethylsilylpropanoic acid) as an internal reference (
    
    
    
    0.00).
2. Method B: The 2D Validation Suite

Experiment I: 1D


H NMR (The Anomeric Check) 
  • Objective: Confirm the cleavage of Neomycin B.

  • Observation: Look for the anomeric proton (H-1') of the neosamine ring.

    • Neamine: Single doublet at

      
       ~5.9 ppm (depending on pD).
      
    • Neomycin B: Three anomeric signals (approx 5.9, 5.4, 5.2 ppm).

    • Interpretation: If you see >1 anomeric signal, hydrolysis is incomplete.

Experiment II: 2D COSY (Spin System Tracing)

  • Objective: Define the two isolated spin systems (Ring I and Ring II).

  • Logic:

    • Ring I (Neosamine C): Start at the anomeric H-1' (

      
      5.9 ppm). Trace cross-peaks to H-2' 
      
      
      
      H-3'
      
      
      H-4'.
    • Ring II (2-DOS): Identify the characteristic H-2ax (axial) and H-2eq (equatorial) protons. H-2ax usually appears as a quartet at high field (

      
      1.2 - 2.0 ppm), while H-2eq is downfield. This "geminal-like" separation is the fingerprint of the 2-deoxystreptamine ring.
      

Experiment III: 2D HMBC (Linkage Confirmation)

  • Objective: Prove the glycosidic bond location.

  • Logic: Look for a strong correlation between H-1' (Ring I) and C-4 (Ring II) . This confirms the 1

    
    4 linkage specific to Neamine.
    
Part 4: Data Interpretation & Reference Values

The following table summarizes the expected chemical shifts for Neamine (as the hydrochloride salt in D


O). Note that exact values fluctuate with concentration and pH; relative positioning is the key validator.
PositionProton (

H ppm)
Carbon (

C ppm)
MultiplicityInterpretation
Ring I (1') 5.8 - 6.0 96 - 98 Doublet (

Hz)
Anomeric Proton. Key quantifier.
Ring I (2') 3.2 - 3.550 - 55ddAmine-bearing carbon (shifted upfield from OH-carbons).
Ring II (2) 1.8 - 2.5 30 - 35m (ax/eq distinct)2-DOS Methylene. Diagnostic for aminoglycoside core.
Ring II (4) 3.6 - 3.980 - 85tLinkage Site. Shifts downfield due to glycosylation.
Structural Connectivity Map

The diagram below illustrates the specific correlations required to confirm the structure, distinguishing it from isomers like Paromamine (which lacks the 6'-amine).

Neamine_Connectivity cluster_legend Legend H1_Prime H-1' (Anomeric) ~5.9 ppm H2_Prime H-2' (Amine) ~3.4 ppm H1_Prime->H2_Prime COSY (Scalar Coupling) C4_Ring2 C-4 (Linkage Site) Ring II H1_Prime->C4_Ring2 HMBC (Glycosidic Bond) H2_Ring2 H-2 ax/eq (2-DOS Core) C4_Ring2->H2_Ring2 HMBC/TOCSY (Ring Connectivity) Key1 Red Arrow: Inter-ring Linkage (Critical)

Figure 2: Key NMR correlations. The HMBC correlation (Red) between the anomeric proton and the 2-DOS ring is the definitive proof of the neamine conjugate structure.

References
  • Structural Analysis of Aminoglycosides via NMR : Mordaunt, C. E., et al. (2021).[3] Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin.[3][5] ACS Omega. [Link]

  • Neomycin B Hydrolysis and Impurity Profiling : Adams, E., et al. (2025).[6] Determination of neomycin sulfate and impurities using high-performance anion-exchange chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • General NMR Shifts in D2O : Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Neamine Pharmacophore Dynamics : Andac, C. A., et al. (2011).[8] NMR and AMBER analysis of the neamine pharmacophore for the design of novel aminoglycoside antibiotics. Bioorganic Chemistry. [Link]

Sources

Validation

Impact of Sulfate Salt Form on Neamine Bioavailability Comparison

Executive Summary: The Aminoglycoside Paradox Neamine (Neomycin A), a core scaffold of the aminoglycoside class, presents a classic pharmaceutical challenge: high aqueous solubility but negligible oral bioavailability ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aminoglycoside Paradox

Neamine (Neomycin A), a core scaffold of the aminoglycoside class, presents a classic pharmaceutical challenge: high aqueous solubility but negligible oral bioavailability . Historically, Neamine has been formulated as a Sulfate Salt to maximize stability and solubility during fermentation and purification.[1] However, this salt form exacerbates the permeability barrier, effectively locking the molecule in the gastrointestinal tract due to high ionization.

This guide objectively compares the Neamine Sulfate form against Hydrophobic Ion Paired (HIP) salt forms (e.g., Neamine-Fatty Acid complexes). We analyze how the choice of counterion—hydrophilic sulfate vs. hydrophobic anions—fundamentally alters the physicochemical landscape, shifting the transport mechanism from inefficient paracellular leakage to active transcellular diffusion.

Mechanistic Comparison: Sulfate vs. Hydrophobic Forms

The Physicochemical Divergence

The impact of the salt form on Neamine is not merely about solubility; it is about the partition coefficient (LogP) and the resulting membrane interaction.

FeatureNeamine Sulfate (Standard) Neamine Hydrophobic Ion Pair (HIP)
Counterion Sulfate (

)
Anionic Surfactants / Fatty Acids (e.g., SDS, Oleate)
Aqueous Solubility High (> 50 mg/mL)Low (often precipitates in water)
Lipophilicity (LogP) Negative (Highly Hydrophilic, ~ -4.0)Positive (Lipophilic, tunable)
Ionization in Gut Dissociates fully; Neamine becomes polycationic (

)
Remains associated as a neutral ion-pair complex
Transport Route Paracellular (Tight Junctions)Transcellular (Passive Diffusion)
Bioavailability < 5% (Systemic absorption is negligible)Significantly Enhanced (Potential for > 20-30%)
Causality of Low Bioavailability in Sulfate Forms

The sulfate salt dissociates rapidly in the gastric milieu. The resulting Neamine polycation interacts electrostatically with the negatively charged mucin layer but is repelled by the hydrophobic lipid bilayer of the enterocytes. The sulfate counterion, being highly hydrophilic, does not facilitate masking of the positive charge. Consequently, absorption is restricted to the paracellular route , which is rate-limited by the pore size of tight junctions (< 10 Å), rendering systemic delivery ineffective.

The Hydrophobic Ion Pairing (HIP) Solution

By replacing the sulfate counterion with a hydrophobic anion (e.g., sodium dodecyl sulfate or oleate), the charge of the Neamine cation is neutralized and shielded by a lipophilic tail. This "masking" effect allows the complex to partition into the lipid bilayer, facilitating transcellular transport .

Visualizing the Transport Mechanisms

The following diagram illustrates the divergent fates of Neamine Sulfate and Neamine HIP within the intestinal lumen.

NeamineTransport node_sulfate Neamine Sulfate (Highly Polar) gut_lumen Intestinal Lumen (pH 6-7) node_sulfate->gut_lumen node_hip Neamine HIP (Lipophilic Complex) node_hip->gut_lumen dissociation Dissociation into Polycation (Neamine^4+) + SO4^2- gut_lumen->dissociation Sulfate Form association Stable Neutral Complex [Neamine^+ : Anion^-] gut_lumen->association HIP Form membrane Lipid Bilayer (Enterocyte) dissociation->membrane Electrostatic Repulsion paracellular Paracellular Route (Blocked by Tight Junctions) dissociation->paracellular Leakage (<1%) association->membrane Partitioning transcellular Transcellular Diffusion (Passive Transport) membrane->transcellular blood Systemic Circulation (Bioavailability) paracellular->blood Negligible transcellular->blood High Absorption

Figure 1: Comparative transport pathways. The sulfate form (red path) is restricted to inefficient paracellular leakage, while the HIP form (green path) utilizes transcellular diffusion.

Experimental Protocols for Comparative Assessment

To validate the impact of salt form, the following self-validating protocols should be employed.

Protocol A: Preparation of Neamine Hydrophobic Ion Pair (HIP)

Objective: Convert commercial Neamine Sulfate into a lipophilic Neamine-Dodecyl Sulfate (DS) complex.

  • Stoichiometric Calculation: Calculate the molar equivalent of anionic surfactant (e.g., Sodium Dodecyl Sulfate, SDS) required to neutralize the 4 amino groups of Neamine. (Ratio 1:4 Neamine:SDS).

  • Dissolution: Dissolve 100 mg Neamine Sulfate in 10 mL deionized water. Separately, dissolve the calculated amount of SDS in 10 mL water.

  • Precipitation: Slowly add the SDS solution to the Neamine solution under magnetic stirring (500 rpm). A white precipitate (the HIP complex) will form immediately due to the loss of aqueous solubility.

  • Isolation: Centrifuge at 10,000 x g for 15 minutes. Discard the supernatant (containing sodium sulfate).

  • Lyophilization: Wash the pellet twice with deionized water to remove excess ions, then freeze-dry to obtain the solid HIP complex.

  • Validation: Perform FTIR spectroscopy. Look for the shift in amine peaks and the presence of alkyl chain bands (2850–2920 cm⁻¹) to confirm complexation [4].

Protocol B: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify the effective permeability (


) difference between the Sulfate and HIP forms.
  • Donor Plate Preparation:

    • Well A (Control): Neamine Sulfate (10 mM) in PBS (pH 7.4).

    • Well B (Test): Neamine HIP (equivalent conc.) dissolved in 1% DMSO/PBS (to aid initial solubilization).

  • Membrane Setup: Coat the PVDF filter of the PAMPA plate with 5 µL of a 1% lecithin/dodecane mixture to simulate the lipid bilayer.

  • Incubation: Sandwich the donor and acceptor plates (containing blank PBS). Incubate at 25°C for 4 hours with gentle shaking.

  • Quantification: Separate plates. Analyze the acceptor buffer concentration using HPLC-ELSD (Evaporative Light Scattering Detection) or Ninhydrin derivatization (UV 570 nm) since Neamine lacks a strong chromophore [3].

  • Calculation:

    
    
    Expectation: Neamine Sulfate 
    
    
    
    cm/s (Low); Neamine HIP
    
    
    cm/s (High).

Comparative Data Summary

The following table synthesizes data derived from aminoglycoside salt form studies, using Neamine as the specific analyte.

ParameterNeamine SulfateNeamine-DS (HIP)Impact on Drug Development
Melting Point > 250°C (Decomposes)< 100°C (Often waxy)HIP forms are amenable to lipid-based formulations (SEDDS).
Zeta Potential Positive (> +30 mV)Near Neutral (~ 0 mV)Neutral charge reduces mucus binding, enhancing penetration.
Partition Coeff. LogP < -3.5LogP > 2.0Shift from hydrophilic to lipophilic enables encapsulation in PLGA nanoparticles.
Antibacterial Activity High (in vitro)Retained (upon dissociation)Salt form modification is a delivery strategy, not a pharmacodynamic one.

Key Insight: While the sulfate form is superior for stability and shelf-life (preventing oxidation and hydrolysis), it is the primary bottleneck for oral bioavailability . The HIP form sacrifices aqueous solubility to gain membrane permeability, necessitating a lipid-based delivery vehicle (e.g., liposomes or micelles) for clinical administration [5].

References

  • World Health Organization. (2025). The International Pharmacopoeia: Neomycin Sulfate Monograph. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72392, Neamine. Retrieved from [Link]

  • Awofisayo, S. O., et al. (2022). Comparative application of biological and ninhydrin-derivatized spectrophotometric assays in the evaluation and validation of amikacin sulfate injection. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ristroph, K. D., et al. (2017).[2] Hydrophobic ion pairing of peptide antibiotics for processing into controlled release nanocarrier formulations. Molecular Pharmaceutics. (Contextual grounding for HIP protocol). Retrieved from [Link]

  • Mötsch, L., et al. (2025). Hydrophobic ion pairing enables co-loading of water-soluble drugs in polymeric micelles.[3] RWTH Publications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety Protocol: Handling Neamine Disulfate Salt in Research Environments

Executive Summary: The "Invisible" Hazard Neamine Disulfate is an aminoglycoside intermediate derived from the degradation of Neomycin. While often viewed merely as a chemical building block or reference standard, it car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Hazard

Neamine Disulfate is an aminoglycoside intermediate derived from the degradation of Neomycin. While often viewed merely as a chemical building block or reference standard, it carries the potent biological activity characteristic of the aminoglycoside class.

The Critical Warning: The primary operational risk in a research setting is not acute lethality, but sensitization . Repeated inhalation of trace dust can lead to irreversible respiratory sensitization (asthma-like symptoms) and dermatological contact dermatitis.[1] Unlike volatile solvents where odor provides a warning, Neamine Disulfate is an odorless solid; exposure is often silent until the immune system reacts.

This guide moves beyond the standard SDS to provide a causality-driven safety protocol designed to prevent sensitization and systemic toxicity (nephrotoxicity/ototoxicity).[1]

Risk Assessment & Toxicological Grounding

To select the right PPE, one must understand the mechanism of injury. Neamine acts by binding to the 30S ribosomal subunit, causing mistranslation of proteins. In the human body, this mechanism manifests in two specific ways:

  • Systemic Toxicity (Kidney & Ear): Aminoglycosides accumulate in the renal cortex and the perilymph of the inner ear. While research handling rarely reaches therapeutic dosing levels, accidental ingestion or high-dose mucosal absorption can contribute to cumulative load.[1]

  • Hypersensitivity (The Lab Risk): The immediate danger to the researcher is an IgE-mediated allergic reaction. Once sensitized, even femtogram-level exposures can trigger anaphylactic-type reactions.[1]

Hazard Classification (GHS)[1]
  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Danger).[1][2][3]

  • H317: May cause an allergic skin reaction (Warning).[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[4]

Personal Protective Equipment (PPE) Matrix

We categorize PPE requirements based on the energy state of the chemical: Static (Solid/Powder) vs. Solvated (Liquid Solution) .[1] Powder handling generates airborne particulates, representing the highest risk vector.

Protection ZoneHigh-Risk Operation (Weighing, Transferring Powder)Standard Operation (Pipetting, Cell Culture Treatment)Scientific Rationale
Respiratory N95 / P2 Respirator (Minimum) Recommended:[1] PAPR or P100 if handling >1g outside a hood.Surgical Mask (Biological protection only) Note: No respiratory protection needed if liquid is handled in BSC.Solids aerosolize easily. Solutions do not, unless sonicated or pressurized.
Hand Protection Double Nitrile Gloves (0.11mm min thickness) Outer glove: Disposable Inner glove: Extended cuffSingle Nitrile Gloves Double gloving allows the outer layer to be stripped immediately upon contamination, keeping the skin barrier intact.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsPowder can drift around glasses; goggles seal the orbital area against dust entry.[1]
Engineering Chemical Fume Hood or Class II Type B2 BSC Class II A2 BSC (for sterility) or BenchtopSource capture is superior to personal protection.[1] The hood prevents dust from entering the room air.
Body Lab Coat (Buttoned) + Tyvek Sleeves Lab Coat (Standard)Sleeves bridge the gap between glove and coat cuff—the most common site of skin exposure.[1]

Operational Protocols

Protocol A: Safe Weighing & Dissolution

Objective: Transform the high-risk solid into a lower-risk liquid solution without generating dust.[1]

  • Preparation:

    • Activate the Chemical Fume Hood. Ensure face velocity is 0.3–0.5 m/s.

    • Place an analytical balance inside the hood. If the balance cannot be moved, use a static-free balance enclosure .[1]

    • Don PPE: Double gloves, goggles, N95 respirator (as a backup to the hood).[1]

  • The "Solvent-First" Technique (Recommended):

    • Standard method: Weigh powder -> Add solvent.[1] (Risk: Solvent jet puffs powder into air).[1]

    • Safety method: Weigh powder into a tared weighing boat. Gently slide powder into the receiving vessel. Add solvent down the side of the vessel wall , allowing it to wash over the powder slowly.

  • Decontamination:

    • Immediately wipe down the balance and surrounding area with a wet paper towel (water/ethanol).

    • Do not use a brush. Brushes loft dust particles into the breathing zone.

    • Discard the outer pair of gloves as hazardous waste immediately after weighing.

Protocol B: Spill Response (Solid Powder)

Scenario: A 100mg vial of Neamine Disulfate drops and shatters.

  • Stop & Signal: Alert nearby personnel. Do not rush.

  • Isolate: Mark the area. If the spill is outside a hood, put on an N95/P100 respirator immediately.

  • Wet Method Cleanup:

    • Cover the powder with paper towels dampened with water. This prevents aerosolization.

    • Scoop up the damp towels and glass shards (using forceps) into a wide-mouth hazardous waste jar.[1]

    • NEVER dry sweep. [1]

Visualized Workflows

Logic Flow: Exposure Response

This diagram outlines the critical decision-making process if exposure is suspected.[1][2]

ExposureResponse Start Suspected Exposure Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Action_Inhal 1. Move to Fresh Air 2. Seek Medical Attention (Sensitization Risk) Inhalation->Action_Inhal Action_Skin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 mins) 3. Monitor for Dermatitis Skin->Action_Skin Action_Eye 1. Flush w/ Water (15 mins) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Action_Eye Report File Incident Report (Note: Aminoglycoside Sensitization) Action_Inhal->Report Action_Skin->Report Action_Eye->Report

Caption: Immediate response logic for Neamine exposure. Note that inhalation requires immediate medical evaluation due to asthma risk.

Logic Flow: Disposal Strategy

Aminoglycosides are heat-stable; autoclaving is often insufficient for total destruction.[1]

DisposalLogic Waste Neamine Waste Generated Form Physical Form? Waste->Form Solid Solid/Powder (Vials, Weigh Boats) Form->Solid Liquid Liquid Solution Form->Liquid Mixed Mixed w/ Biohazard (Cells/Bacteria) Form->Mixed Seg_Solid Segregate: Chemical Waste Label: 'Toxic Solid - Aminoglycoside' Solid->Seg_Solid Seg_Liquid Segregate: Chemical Waste Label: 'Toxic Liquid' Liquid->Seg_Liquid Deactivate Step 1: Chemical Deactivation (Bleach/High pH) OR Autoclave Mixed->Deactivate Warning DO NOT POUR DOWN DRAIN Seg_Liquid->Warning Avoid Final_Disp Step 2: Dispose as CHEMICAL WASTE Deactivate->Final_Disp Bio-safety cleared Final_Disp->Warning Avoid

Caption: Waste stream segregation. Note that even autoclaved biological waste containing Neamine should ideally move to chemical destruction streams to prevent environmental release.

Disposal & Environmental Compliance

The Myth of Autoclaving: Many researchers assume autoclaving destroys all antibiotics. Aminoglycosides like Neamine are remarkably heat-stable.[1] While autoclaving kills the bacteria, it may leave the active chemical intact, leading to environmental contamination if poured down the drain.[5]

Correct Disposal Protocol:

  • Solids: Collect in a dedicated hazardous waste container labeled "Toxic Solid - Neamine Disulfate."[1]

  • Liquids (Pure): Collect in "Aqueous Waste with Toxic Organic."

  • Liquids (Cell Culture): If mixed with biohazards, chemically deactivate (e.g., 10% bleach) or autoclave to kill pathogens, then dispose of the liquid via the chemical waste stream (incineration), not the sewer system.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 72392, Neamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1]

  • World Health Organization (WHO). Guidelines for safe disposal of unwanted pharmaceuticals. Retrieved from [Link]

Sources

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